Product packaging for 8,12-Octadecadienoic acid(Cat. No.:CAS No. 26764-25-0)

8,12-Octadecadienoic acid

Cat. No.: B1237526
CAS No.: 26764-25-0
M. Wt: 280.4 g/mol
InChI Key: FVIFMUSFIUXENC-MVQNEBOGSA-N
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Description

Historical Context and Discovery of 8,12-Octadecadienoic Acid

The precise historical account of the initial discovery, isolation, or synthesis of this compound is not well-documented in major scientific publications. Its identity is formally recognized in chemical databases, such as PubChem, under the CAS number 26764-25-0. nih.gov The compound is classified as a lipid and a member of the unsaturated fatty acid class. nih.gov

While a definitive discovery timeline is elusive, its existence as a potential, less common isomer has been acknowledged within the broader study of fatty acids. Its formal documentation in chemical libraries allows it to be used as a reference standard in advanced analytical techniques like mass spectrometry and chromatography, which are essential for distinguishing between various fatty acid isomers in complex biological samples. There is a report of its presence in the plant Ilex integra, though this finding has not led to extensive follow-up research on its biosynthesis or function in this species. nih.gov

Academic Significance and Research Gaps in the Study of this compound

The academic significance of this compound is currently defined more by the absence of research than by a body of established findings. This stands in stark contrast to the vast scientific interest in other C18:2 isomers. For example, linoleic acid (9,12-octadecadienoic acid) is an essential omega-6 fatty acid in humans, serving as a precursor for arachidonic acid and a host of signaling molecules called eicosanoids. wikipedia.org Similarly, conjugated linoleic acids (CLAs), such as the 10E,12Z-isomer, are extensively studied for their effects on metabolism and immune function. lipidmaps.org

Metabolites of these other isomers, such as various hydroperoxy-octadecadienoic acids (HPODEs), hydroxy-octadecadienoic acids (HODEs), and oxo-octadecadienoic acids (oxo-ODAs), are recognized as important markers of lipid peroxidation and cellular signaling molecules. ebi.ac.ukresearcher.liferesearchgate.net However, analogous studies on the metabolic pathways and biological activities of this compound and its potential derivatives are conspicuously absent.

The primary research gaps concerning this compound include:

Natural Occurrence and Abundance: Beyond a singular mention in Ilex integra, there is a lack of comprehensive screening to determine its presence and concentration in various plants, animals, and microorganisms. nih.gov

Metabolic Pathways: The biosynthetic and metabolic pathways for this compound are unknown. It is unclear how it might be synthesized or degraded by living organisms and which enzymes, if any, interact with it.

Biological Activity: There is a significant void in the understanding of its biological functions. Research has not yet explored whether it possesses unique signaling properties or metabolic effects that differ from other, more common octadecadienoic acid isomers.

This lack of focused investigation means that the potential roles of this compound in nutrition, cellular physiology, and pathology remain entirely speculative.

Data Tables

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (8E,12E)-octadeca-8,12-dienoic acid nih.gov
Molecular Formula C₁₈H₃₂O₂ nih.gov
Molecular Weight 280.4 g/mol nih.gov
CAS Number 26764-25-0 nih.gov
ChEBI ID 196558 nih.gov
Classification Fatty Acyls [FA] -> Unsaturated fatty acids [FA0103] nih.gov

Comparative Research Focus on Octadecadienoic Acid (C18:2) Isomers

IsomerCommon Name / TypePrimary Research Areas
9,12-Octadecadienoic acid Linoleic AcidEssential fatty acid nutrition, precursor to arachidonic acid and eicosanoids, role in skin barrier function. wikipedia.org
9,11- and 10,12-Octadecadienoic acid Conjugated Linoleic Acid (CLA)Effects on body composition, immune function modulation, insulin (B600854) sensitivity, activation of PPAR receptors. lipidmaps.orgcaymanchem.com
This compound N/ANo established area of focused research; significant research gaps exist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O2 B1237526 8,12-Octadecadienoic acid CAS No. 26764-25-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26764-25-0

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

(8E,12E)-octadeca-8,12-dienoic acid

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,10-11H,2-5,8-9,12-17H2,1H3,(H,19,20)/b7-6+,11-10+

InChI Key

FVIFMUSFIUXENC-MVQNEBOGSA-N

SMILES

CCCCCC=CCCC=CCCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C/CC/C=C/CCCCCCC(=O)O

Canonical SMILES

CCCCCC=CCCC=CCCCCCCC(=O)O

Synonyms

7 trans,9 cis-octadecadienoic acid
octadecadienoic acid

Origin of Product

United States

Nomenclature, Stereochemistry, and Isomerism of 8,12 Octadecadienoic Acid

Systematic IUPAC Nomenclature and Chemical Classification

8,12-Octadecadienoic acid is a fatty acid with an 18-carbon chain and two double bonds located at the 8th and 12th carbon positions. The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) depends on the geometry of the double bonds. For instance, the isomer with both double bonds in the trans configuration is named (8E,12E)-octadeca-8,12-dienoic acid. nih.gov This compound is classified as a lipid and falls under the category of long-chain fatty acids. nih.gov

Below is an interactive data table summarizing the key chemical identifiers for this compound.

Identifier TypeValue
Molecular FormulaC18H32O2
Molecular Weight280.4 g/mol
CAS Number26764-25-0
IUPAC Name (E,E isomer)(8E,12E)-octadeca-8,12-dienoic acid nih.gov
PubChem CID5312488 nih.gov
ChEBI ID196558 nih.gov

Positional and Geometric Isomers of Octadecadienoic Acid Relevant to this compound

Octadecadienoic acids are a class of fatty acids that includes numerous positional and geometric isomers. Positional isomers differ in the location of their double bonds along the carbon chain, while geometric isomers differ in the spatial arrangement (cis or trans) of the substituents around the double bonds.

While linoleic acid (9,12-octadecadienoic acid) is the most well-known octadecadienoic acid, the 8,12-isomer also exists in several geometric forms. wikipedia.orgnih.gov These isomers are defined by the configuration of the double bonds at the 8th and 12th positions.

cis-cis(Z,Z) Configurations

The (8Z,12Z)-octadeca-8,12-dienoic acid isomer features both double bonds in the cis configuration. This arrangement results in a bent molecular structure. While less common than its conjugated linoleic acid (CLA) counterparts, this isomer is a structural variant within the broader family of octadecadienoic acids.

trans-trans(E,E) Configurations

The (8E,12E)-octadeca-8,12-dienoic acid isomer has both of its double bonds in the trans configuration. nih.gov This results in a more linear and rigid molecular shape compared to the cis-cis isomer. The IUPAC name for this specific isomer is (8E,12E)-octadeca-8,12-dienoic acid. nih.gov

cis-trans(Z,E) andtrans-cis(E,Z) Configurations

Mixed-configuration isomers also exist, including (8Z,12E)-octadeca-8,12-dienoic acid and (8E,12Z)-octadeca-8,12-dienoic acid. nih.gov These isomers have one cis and one trans double bond, leading to unique three-dimensional structures that influence their physical and chemical properties. For example, (8E,12Z)-10-hydroperoxy-8,12-octadecadienoic acid is a known derivative, highlighting the existence of the (E,Z) backbone. nih.gov

The table below summarizes the different geometric isomers of this compound.

Isomer ConfigurationSystematic Name
cis-cis (Z,Z)(8Z,12Z)-octadeca-8,12-dienoic acid
trans-trans (E,E)(8E,12E)-octadeca-8,12-dienoic acid nih.gov
cis-trans (Z,E)(8Z,12E)-octadeca-8,12-dienoic acid
trans-cis (E,Z)(8E,12Z)-octadeca-8,12-dienoic acid nih.gov

Stereochemical Considerations and Chiral Forms of Functionalized Derivatives

When this compound undergoes functionalization, such as the addition of a hydroxyl (-OH) or hydroperoxy (-OOH) group, new stereochemical properties can emerge. If the functional group is added to a carbon atom that is not part of a double bond, that carbon can become a chiral center, leading to the formation of enantiomers (R and S forms).

A notable example is the formation of hydroxy and hydroperoxy derivatives. For instance, 10-hydroxy-(8E,12Z)-octadecadienoic acid (10-HODE) and 10-hydroperoxy-(8E,12Z)-octadecadienoic acid (10-HPODE) are functionalized derivatives where a hydroxyl or hydroperoxy group is located at the 10th carbon. nih.govnih.gov The C-10 position in these molecules is a chiral center.

Research has shown that the enzymatic formation of these derivatives can be highly stereospecific. In studies with mushrooms like Lentinula edodes and Tricholoma matsutake, the enzymatic conversion of linoleic acid was found to produce (S)-10-HODE with a high enantiomeric excess. nih.gov This indicates a stereochemical correlation where the formation of (R)-1-octen-3-ol is linked to the production of (S)-10-hydroperoxy-(8E,12Z)-8,12-octadecadienoic acid. nih.gov Similarly, the biosynthesis of colneleic acid from (9S)-hydroperoxyoctadeca-(10E, 12Z)-dienoic acid involves the stereospecific removal of the pro-R hydrogen at the C-8 position. rsc.orgrsc.org The stereochemistry of these functionalized derivatives is crucial as different enantiomers can exhibit distinct biological activities.

The table below lists examples of functionalized derivatives and their stereochemical features.

Derivative NameFunctional GroupChiral CenterObserved Stereoisomers
10-hydroxy-(8E,12Z)-octadecadienoic acid-OHC-10(S)-10-HODE nih.gov
10-hydroperoxy-(8E,12Z)-octadecadienoic acid-OOHC-10(S)-10-HPODE nih.gov
(9S)-hydroperoxyoctadeca-(10E, 12Z)-dienoic acid-OOHC-99S rsc.orgrsc.org

Natural Occurrence and Distribution of 8,12 Octadecadienoic Acid in Biological Systems

Occurrence in Plant Species and Seed Oils

The 8,12-octadecadienoic acid is a fatty acid that has been identified in various plant species, particularly within their seed oils. Its presence is often alongside other, more common fatty acids.

Specific Plant Families and Genera

While not as widespread as some other fatty acids, this compound and its isomers have been reported in specific plant families and genera.

Bignoniaceae: The seed oil of Chilopsis linearis (Desert Willow) contains trans-9-trans-12-octadecadienoic acid, estimated to be about 15% of the total fatty acids. researchgate.net This particular isomer is considered uncommon. The oil also contains catalpic acid, another unusual fatty acid. researchgate.net

Asteraceae (Compositae): Calendula officinalis is known for producing calendic acid (trans-8,trans-10,cis-12-octadecatrienoic acid), a conjugated isomer of linolenic acid, which can make up 62.8% of its fatty acid profile. aocs.org While not this compound itself, this highlights the family's capacity to synthesize unusual fatty acid structures.

Lythraceae: Pomegranate (Punica granatum) seeds are a rich source of punicic acid (cis-9,trans-11,cis-13-octadecatrienoic acid), reaching up to 86%. aocs.org

Cucurbitaceae: The Chinese bitter gourd, Momordica charantia, contains high levels of α-eleostearic acid (cis,trans,trans-9,11,13-octadecatrienoic acid), up to 68%. aocs.org Another member of this family, Momordica balsamina, is a source of punicic acid (50%). aocs.org

Other Plant Sources: 9,12-Octadecadienoic acid has also been reported in Arisaema tortuosum and Humulus lupulus. nih.gov Additionally, it has been found in Ilex integra. nih.gov The methyl ester of 9,12-octadecadienoic acid has been identified in oat meal extract (Avena sativa). researchgate.net

Table 1: Occurrence of this compound Isomers and Related Fatty Acids in Plant Species

Plant SpeciesFamilyFatty AcidConcentration in Seed Oil
Chilopsis linearisBignoniaceaetrans-9-trans-12-Octadecadienoic acid~15%
Calendula officinalisAsteraceaetrans,trans,cis-8,10,12-Octadecatrienoic acid (Calendic acid)62.8%
Punica granatumLythraceaecis-9,trans-11,cis-13-Octadecatrienoic acid (Punicic acid)86%
Momordica charantiaCucurbitaceaecis,trans,trans-9,11,13-Octadecatrienoic acid (α-Eleostearic acid)up to 68%
Momordica balsaminaCucurbitaceaecis,trans,cis-9,11,13-Octadecatrienoic acid (Punicic acid)50%

Quantitative Distribution Across Plant Tissues

The concentration of this compound and its isomers can vary significantly not only between plant species but also across different tissues of the same plant.

Seeds: As indicated in the table above, the highest concentrations of these unusual fatty acids are typically found in the seed oils. researchgate.netaocs.org

Other Tissues: While seeds are the primary storage site, fatty acids are fundamental components of plant cell membranes in all tissues, including leaves, stems, and roots. nih.gov However, the specific distribution and concentration of this compound in these other tissues are less well-documented compared to seed oils. Wounding of plant leaves, such as in Arabidopsis, can induce the synthesis of various oxygenated fatty acid derivatives, indicating a dynamic role for these compounds in plant physiology. pnas.org

Presence in Microorganisms (Bacteria, Fungi, Algae)

Microorganisms, including bacteria, fungi, and algae, are also known to produce a variety of fatty acids, including isomers of octadecadienoic acid.

Isolation from Endophytic Fungi and Actinomycetes

Endophytic fungi, which live within plant tissues without causing disease, are a recognized source of bioactive compounds.

Fusarium oxysporum: An endophytic strain of Fusarium oxysporum has been shown to produce (9Z,12Z)-octadecadienoic acid. mbimph.com

Humicola fuscoatra: This endophytic fungus, isolated from the medicinal plant Adhatoda vasica, was found to produce octadecanoic acid among other bioactive compounds. mbimph.com

Other Endophytes: Studies on endophytic fungi isolated from various plants, such as Ocimum basilicum and Ammi visnaga, have identified hexadecanoic acid as a common product. ekb.eg Endophytic bacteria isolated from Urtica dioica (stinging nettle) have been shown to produce the methyl ester of (Z,Z)-9,12-octadecadienoic acid. nih.gov

Actinomycetes: A study of 88 actinomycete isolates identified Streptomyces violaceusniger as producing n-hexadecenoic acid, which exhibited antifungal properties. mdpi.com

Contribution of Gut Microbiota to Isomer Profiles

The gut microbiota plays a crucial role in metabolizing dietary fatty acids, leading to a diverse array of isomers.

Biotransformation of Linoleic Acid: Gut bacteria can convert linoleic acid (cis-9, cis-12-octadecadienoic acid) into various isomers and their hydroxylated or oxidized derivatives. nih.gov Lactobacillus plantarum, for instance, can produce intermediates like 10-hydroxy-cis-12-octadecenoic acid and 10-hydroxyoctadecanoic acid during the conversion of linoleic acid to conjugated linoleic acids (CLAs). nih.govpnas.org

Isomer Production: Specific gut bacteria are associated with the production of particular fatty acid isomers. For example, Enterococcus faecalis, Bifidobacterium longum, and Lactobacillus acidophilus can produce trans-10-octadecenoic acid from oleic acid. acs.org

Impact on Host: The metabolic activities of gut microbes significantly alter the fatty acid profiles in the host. pnas.org Studies comparing germ-free and specific-pathogen-free mice have shown that the presence of gut microbiota leads to higher levels of hydroxy fatty acids derived from linoleic and oleic acids in the colon, small intestine, and plasma. pnas.org This demonstrates that a significant portion of fecal metabolites are products of the gut microbiome. nih.gov

Table 2: Fatty Acid Metabolites Produced by Gut Microbiota from Linoleic Acid

Precursor Fatty AcidMicrobial Species (Example)Metabolite
Linoleic AcidLactobacillus plantarum10-hydroxy-cis-12-octadecenoic acid
Linoleic AcidLactobacillus plantarum10-hydroxyoctadecanoic acid
Linoleic AcidLactobacillus plantarum10-oxooctadecanoic acid
Oleic AcidEnterococcus faecalistrans-10-octadecenoic acid
Oleic AcidBifidobacterium longumtrans-10-octadecenoic acid
Oleic AcidLactobacillus acidophilustrans-10-octadecenoic acid

Occurrence in Animal Tissues and Secretions (Non-Human Specific)

Isomers of this compound have been identified in various animal products, often as a result of diet and microbial activity in the digestive tract.

Ruminant-Derived Foods: 9(E),12(Z)-Octadecadienoic acid has been found as a minor component in bovine milk fat. caymanchem.com This is often a result of the biohydrogenation of dietary polyunsaturated fatty acids by rumen bacteria.

Animal Tissues: The levels of certain isomers can be influenced by diet. For example, the amount of 9(E),12(Z)-octadecadienoic acid in rabbit meat increases when their diet is supplemented with heated sunflower oil. caymanchem.com

General Lipid Profiles

This compound has been reported as a constituent of the lipid profile of certain organisms. In the plant kingdom, it has been identified in Ilex integra, a species of holly native to East Asia. nih.govresearchgate.netjst.go.jp Research on the seeds of Ilex integra has confirmed the presence of octadecadienoic acids as major components of its fatty acid makeup. researchgate.netjst.go.jp

In humans, the presence of this compound has been detected in various tissues and fluids. The Human Metabolome Database lists this compound as a substance expected to be found in blood, although it is categorized as "Expected but not Quantified." More recent analytical studies have enabled the de novo identification of this fatty acid isomer in human plasma, human cancer cell lines, and in vernix caseosa, the waxy or cheese-like white substance found coating the skin of newborn human infants.

An isomer of this compound, specifically trans-9-trans-12-octadecadienoic acid, has been identified as a significant component of the seed oil of Chilopsis linearis, where it is estimated to constitute about 15% of the total fatty acids.

Table 1: Documented Natural Occurrence of this compound and Its Isomers

Biological System Organism/Tissue Specific Isomer/Compound Notes
Plant Kingdom Ilex integra (Holly) This compound Identified as a component of the seed's fatty acids. nih.govresearchgate.netjst.go.jp
Chilopsis linearis (Desert willow) trans-9-trans-12-Octadecadienoic acid Found in the glyceride oil of the seeds. mdpi.com
Human Blood This compound Listed as an expected, but not quantified, metabolite.
Plasma, Cancer cell lines, Vernix caseosa This compound Identified through advanced analytical workflows.

Presence as Metabolites or Precursors

While the metabolic pathways directly involving this compound are not as extensively documented as those for more common fatty acids, its existence as a di-unsaturated 18-carbon fatty acid suggests its potential involvement in lipid metabolic networks. The metabolism of its isomers, particularly linoleic acid (9,12-octadecadienoic acid), provides a well-studied framework for its potential biotransformation.

Linoleic acid is a known precursor for a class of signaling molecules called octadecanoids. plos.org It is metabolized by various enzymes, including lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) enzymes. nih.gov These enzymatic reactions lead to the formation of a diverse array of oxygenated metabolites, such as hydroperoxides, hydroxides (e.g., hydroxy-octadecadienoic acids or HODEs), and epoxides. nih.gov For example, plant lipoxygenases can oxygenate linoleic acid to produce 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPOD) or 9-hydroperoxy-10E,12Z-octadecadienoic acid (9-HPOD). kyoto-u.ac.jp

In fungi, such as the sewage fungus Leptomitus lacteus, linoleic acid is metabolized to R-8-hydroxy-9Z,12Z-octadecadienoic acid (8R-HODE). frontiersin.org Furthermore, gut microbiota, including species like Lactobacillus plantarum and Lactobacillus acidophilus, can convert linoleic acid into various hydroxy fatty acids, such as 10-hydroxy-cis-12-octadecenoic acid and 13-hydroxy-cis-9-octadecenoic acid. frontiersin.org These microbial transformations highlight the role of gut bacteria in modifying dietary fatty acids into bioactive metabolites.

Given that this compound shares the same molecular formula and degree of unsaturation as linoleic acid, it is plausible that it could also serve as a substrate for similar enzymatic pathways, potentially leading to the formation of a unique set of oxygenated derivatives. However, specific studies detailing the enzymatic conversion of this compound are limited. Research into the metabolism of other related fatty acids, such as the conversion of 9,12-hexadecadienoic acid (a C16 diene) to 8,11,14-octadecatrienoic acid in rat liver cells through elongation and desaturation, suggests the types of metabolic transformations that C18 dienoic acids can undergo. nih.govkyoto-u.ac.jp

Biosynthesis and Enzymatic Pathways of 8,12 Octadecadienoic Acid

De Novo Biosynthesis Pathways in Prokaryotic and Eukaryotic Organisms

De novo fatty acid synthesis is a fundamental process in all living organisms, providing the primary building blocks for more complex lipids. In both prokaryotes and eukaryotes, the synthesis of long-chain fatty acids starts from smaller precursors. aocs.org

In prokaryotes and the plastids of plants, a Type II fatty acid synthase (FAS) system is utilized. scispace.comportlandpress.com This system consists of individual, soluble enzymes that catalyze each step of the fatty acid synthesis pathway. portlandpress.com The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA, the committed step in fatty acid biosynthesis. aocs.org Through a series of condensation, reduction, and dehydration reactions, the acyl chain is elongated, typically resulting in palmitic acid (16:0) and stearic acid (18:0) as primary products. aocs.orgfrontiersin.org

The direct de novo synthesis of 8,12-octadecadienoic acid is not a standard pathway. Instead, its precursors, such as linoleic acid (9,12-octadecadienoic acid), are synthesized from oleic acid, which is a product of the primary fatty acid synthesis pathway. aocs.org

Table 1: Comparison of De Novo Fatty Acid Synthesis Systems

FeatureProkaryotic (Type II FAS)Eukaryotic (Type I FAS)
Enzyme Structure Dissociated, monofunctional proteinsSingle, large multifunctional polypeptide
Location Cytosol (bacteria), Plastids (plants)Cytosol
Primary Products Palmitic acid, Stearic acidPalmitic acid, Stearic acid
Acyl Carrier Acyl Carrier Protein (ACP)Acyl Carrier Domain (part of the polypeptide)

Enzymology of this compound Formation

The generation of this compound and its derivatives from precursor fatty acids is orchestrated by a suite of enzymes that introduce double bonds and functional groups.

Desaturase and Elongase Systems

Desaturase and elongase enzyme systems are fundamental to the production of polyunsaturated fatty acids (PUFAs) from saturated and monounsaturated precursors. nih.gov These enzymes are typically membrane-bound and are located in the endoplasmic reticulum and chloroplasts. aocs.org

Desaturases, encoded by FAD (fatty acid desaturase) genes, introduce double bonds at specific positions in the fatty acid chain. aocs.org For instance, the conversion of oleic acid (18:1) to linoleic acid (18:2) is catalyzed by a Δ12-desaturase. aocs.org Some organisms possess alternative desaturation pathways. For example, a Δ8-desaturase activity has been identified, which can act on C20 fatty acids, providing an alternative route for LCPUFA biosynthesis. nih.govfrontiersin.org The FADS2 gene in humans encodes a trifunctional desaturase with Δ6, Δ8, and other desaturase activities. nih.gov

Elongases, part of the microsomal fatty acid chain elongation system (FACES), add two-carbon units to the carboxyl end of a fatty acid. nih.gov This four-step cycle involves condensation, reduction, dehydration, and another reduction. frontiersin.orgnih.gov The rate-limiting step is catalyzed by ELOVL (elongation of very long-chain fatty acids) enzymes. nih.gov The synthesis of long-chain PUFAs often involves alternating actions of desaturases and elongases. google.com

Role of Lipoxygenases (LOX), Cyclooxygenases (COX), and Cytochrome P450 (CYP) in Oxidative Metabolism of Precursors

The oxidative metabolism of precursor fatty acids like linoleic acid is primarily carried out by three major enzyme families: lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) monooxygenases. wikipedia.orgportlandpress.comnih.gov

Lipoxygenases (LOXs) are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into PUFAs. nih.govresearchgate.net This reaction leads to the formation of fatty acid hydroperoxides. nih.govresearchgate.net For example, LOXs can convert linoleic acid to 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE). wikipedia.orggsartor.org These hydroperoxides are key intermediates in the biosynthesis of various bioactive lipids, including jasmonates in plants. cabidigitallibrary.orgashs.org The fungus Gaeumannomyces graminis possesses a linoleic acid (8R)-dioxygenase that produces (8R)-hydroperoxylinoleic acid. nih.gov

Cyclooxygenases (COX) , also known as prostaglandin (B15479496) H synthases, are heme-containing enzymes with both cyclooxygenase and peroxidase activities. portlandpress.comskinident.world While they are well-known for converting arachidonic acid into prostaglandins, their interaction with 18-carbon fatty acids like linoleic acid is generally limited to their peroxidase activity. portlandpress.com

Cytochrome P450 (CYP) enzymes are a large superfamily of heme-containing monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds. nih.govresearchgate.net In fatty acid metabolism, CYP epoxygenases can convert linoleic acid into its epoxide derivatives, such as 9,10-epoxy-12-octadecenoic acid (vernolic acid) and 12,13-epoxy-9-octadecenoic acid. wikipedia.orguliege.be CYP enzymes can also hydroxylate fatty acids, initiating their degradation or converting them into other bioactive molecules. researchgate.netpnas.org For instance, human CYP2S1 can metabolize 13S-hydroperoxyoctadecadienoic acid to 13-oxooctadecadienoic acid. nih.gov

Hydratase Activity in Microbial Biosynthesis

Microbial pathways, particularly in gut bacteria, provide alternative routes for the formation of hydroxylated fatty acids through the action of fatty acid hydratases. acs.org These enzymes catalyze the addition of water across a double bond.

Several lactic acid bacteria, such as Lactobacillus plantarum and Lactobacillus acidophilus, possess hydratases that can convert linoleic acid into hydroxy fatty acids. kyoto-u.ac.jpnih.govresearchgate.net For example, linoleic acid can be converted to 10-hydroxy-cis-12-octadecenoic acid and 13-hydroxy-cis-9-octadecenoic acid. nih.gov The enzyme CLA-HY from L. plantarum hydrates the cis-9 double bond of C16 and C18 fatty acids to form the corresponding 10-hydroxy fatty acids. nih.gov Some microbial hydratases exhibit broad substrate specificity, acting on a range of unsaturated fatty acids. kyoto-u.ac.jp For instance, the enzyme FA-HY1 from L. acidophilus can hydrate (B1144303) C16, C18, C20, and C22 fatty acids. kyoto-u.ac.jp In some cases, these hydroxy fatty acids can be further metabolized by dehydrogenases and isomerases to produce conjugated fatty acids. sci-hub.se

Substrate Specificity and Regulatory Mechanisms of Biosynthetic Enzymes

The enzymes involved in the biosynthesis of this compound and related compounds often exhibit distinct substrate specificities and are subject to complex regulatory mechanisms.

The substrate specificity of desaturases and elongases is a key determinant of the final PUFA profile. nih.gov For example, different ELOVL enzymes show preferences for saturated or monounsaturated fatty acids of varying chain lengths. nih.gov Similarly, the position of double bonds in a fatty acid can influence its recognition by desaturases and other modifying enzymes. nih.gov Studies on rat liver enzymes have shown that they can discriminate not only by the degree of unsaturation but also by the position of the double bonds in octadecatrienoic acid isomers. nih.gov

Lipoxygenases also display positional specificity. For instance, soybean lipoxygenase primarily produces 13S-HPODE from linoleic acid, while corn germ lipoxygenase yields 9D-HPODE. uu.nl The substrate specificity of allene (B1206475) oxide synthase (AOS), a CYP74 enzyme, can also be dual, as seen with OsAOS1 from rice which can act on both 13(S)- and 9(S)-hydroperoxides. koreascience.kr

Microbial hydratases can also be highly specific. The hydratase from strain DS5 shows a preference for 18-carbon monounsaturated fatty acids and is specific to the C-10 position. researchgate.netgsartor.org In contrast, FA-HY1 from Lactobacillus acidophilus demonstrates broad substrate specificity. kyoto-u.ac.jp

Regulation of these biosynthetic pathways occurs at multiple levels. The activity of key enzymes like acetyl-CoA carboxylase, the first committed step in fatty acid synthesis, is a major regulatory point. aocs.org

Genetic and Transcriptional Regulation of Biosynthetic Genes

The expression of genes encoding the enzymes for fatty acid biosynthesis is tightly controlled to meet the cell's metabolic needs and respond to environmental cues.

In plants, the genes for desaturases (FAD) and elongases (FAE) are well-characterized. aocs.org The expression of these genes can be tissue-specific and developmentally regulated. plos.org The biosynthesis of jasmonic acid, which involves LOX, allene oxide synthase (AOS), and allene oxide cyclase (AOC), is regulated at the transcriptional level in response to stress. nih.govcabidigitallibrary.org Transcription factors play a crucial role in this regulation. plos.org

In humans, the expression of the FADS2 gene, which encodes a key desaturase, is regulated by transcription factors such as the sterol regulatory element-binding protein (SREBP)-1c and the peroxisome proliferator-activated receptor α (PPARα). ocl-journal.org Genetic variants (SNPs) within the FADS genes have been associated with differences in LCPUFA levels. nih.gov The activation of immune cells, such as peripheral blood mononuclear cells, can lead to increased mRNA expression of FADS1, FADS2, and ELOVL5, indicating transcriptional upregulation of the PUFA synthesis pathway. frontiersin.org In rats, iron deficiency has been shown to induce the expression of the Alox15 gene (encoding a 12-lipoxygenase) in the intestine. nih.gov

Table 2: Key Enzymes and their Functions in Octadecanoid Biosynthesis

Enzyme ClassGene/Enzyme ExamplePrecursor Substrate(s)Product(s)Organism/System
Desaturase FADS2 (Δ6/Δ8-desaturase)Linoleic acid, α-Linolenic acidγ-Linolenic acid, Stearidonic acidMammals
Elongase ELOVL5C18, C20 PUFAsC20, C22 PUFAsMammals
Lipoxygenase 13-LOXLinoleic acid, α-Linolenic acid13-HPODE, 13-HPOTPlants, Mammals
Lipoxygenase 8R-DioxygenaseLinoleic acid(8R)-Hydroperoxylinoleic acidGaeumannomyces graminis
Cytochrome P450 CYP EpoxygenaseLinoleic acidVernolic acid, Coronaric acidMammals, Plants
Hydratase CLA-HYLinoleic acid10-hydroxy-cis-12-octadecenoic acidLactobacillus plantarum
Hydratase FA-HY1Linoleic acid, Arachidonic acid13-hydroxy-cis-9-octadecenoic acid, 15-hydroxy-eicosatrienoic acidLactobacillus acidophilus
Allene Oxide Synthase OsAOS113(S)-HPODE, 9(S)-HPODEAllene oxidesRice

Metabolic Fate and Biotransformation of 8,12 Octadecadienoic Acid

Catabolic Pathways and Degradation in Biological Systems

The breakdown of 8,12-octadecadienoic acid primarily occurs through oxidative processes that shorten its carbon chain, a fundamental mechanism for energy production and molecular recycling in biological systems.

Beta-Oxidation and Alpha-Oxidation Mechanisms

While specific details on the beta-oxidation and alpha-oxidation of this compound are not extensively documented in the provided results, it is known that fatty acids are generally catabolized through these pathways. Beta-oxidation is the primary mitochondrial and peroxisomal process for breaking down fatty acids into two-carbon acetyl-CoA units. For unsaturated fatty acids like this compound, additional enzymes are required to handle the double bonds. For instance, 13(S)-HODE, a metabolite of linoleic acid, can undergo peroxisome-dependent β-oxidation to shorter-chain products. wikipedia.org

Formation of Shorter-Chain Metabolites

The degradation of this compound and other related fatty acids leads to the formation of various shorter-chain metabolites. For example, the hydroperoxide lyase pathway can cleave hydroperoxy fatty acids to produce short-chain aldehydes with six and nine carbons. tandfonline.com The metabolism of 13(S)-HODE through peroxisomal β-oxidation results in 16-carbon, 14-carbon, and 12-carbon products, which are then released from the cell, serving as a mechanism to inactivate and dispose of 13(S)-HODE. wikipedia.org

Conversion to Oxygenated Fatty Acids and Oxylipins

A significant fate of this compound involves its conversion into a diverse group of oxygenated metabolites known as oxylipins. These molecules are potent signaling molecules involved in a wide range of physiological and pathological processes. This conversion is primarily mediated by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. wikipedia.orgacs.org

Hydroxyoctadecadienoic Acids (HODEs)

HODEs are major metabolites of linoleic acid isomers, including this compound. nih.gov Their formation can occur through both enzymatic and non-enzymatic pathways.

Enzymatic Formation:

Lipoxygenases (LOXs): These enzymes catalyze the stereospecific insertion of oxygen. Plant lipoxygenases can convert linoleic acid into 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPODE) or 9-hydroperoxy-10E,12Z-octadecadienoic acid (9(S)-HPODE), which are then reduced to their corresponding HODEs. nih.gov For example, 15-lipoxygenase-1 (ALOX15) preferentially converts linoleic acid to 13(S)-HPODE, which is rapidly reduced to 13(S)-HODE. wikipedia.orgnih.gov

Cyclooxygenases (COXs): COX-1 and COX-2 can metabolize linoleic acid to predominantly 9(R)-HODE and lesser amounts of 9(S)-HODE. wikipedia.org They also produce 13(S)-HODE, with COX-2 showing a higher preference for linoleic acid. wikipedia.orgwikipedia.org

Cytochrome P450 (CYP) Enzymes: CYP monooxygenases metabolize linoleic acid into a mixture of 9-HODEs and 13-HODEs, typically producing racemic mixtures with a predominance of the R stereoisomer in human liver microsomes. wikipedia.orgnih.gov

Non-enzymatic Formation: Free radical oxidation of linoleic acid can also produce a variety of HODE isomers. wikipedia.org

Enzyme/PathwayPrimary HODE Products from Linoleic AcidStereochemistry
15-Lipoxygenase-1 (ALOX15)13-HODEPredominantly 13(S)-HODE
Cyclooxygenase (COX)9-HODE and 13-HODEPredominantly 9(R)-HODE and 13(S)-HODE
Cytochrome P450 (CYP)9-HODE and 13-HODERacemic mixtures, R > S
Free Radical OxidationMixture of HODE isomersNon-specific

Oxooctadecadienoic Acids (OxoODEs)

HODEs can be further oxidized to form keto derivatives known as oxooctadecadienoic acids (OxoODEs). wikipedia.orgwikipedia.org This conversion is catalyzed by NAD+-dependent hydroxy-fatty-acid dehydrogenases. wikipedia.orgwikipedia.org

9-OxoODE: 9-HODE is metabolized to 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxoODE). wikipedia.org

13-OxoODE: 13(S)-HODE is oxidized to 13-oxo-9Z,11E-octadecadienoic acid (13-oxoODE). wikipedia.org

Pure lipoxygenase from pea seeds has been shown to directly produce both hydroperoxy and keto fatty acids from linoleic acid, forming (10E,12Z)-9-keto-10,12-octadecadienoic acid (9-KODE) and (9Z,11E)-13-keto-9,11-octadecadienoic acid (13-KODE). researchgate.net Interestingly, OxoODEs with a trans/trans conjugated diene structure, found in tomato juice, show strong biological activity. researchgate.netresearchgate.net

Epoxy and Dihydroxy Derivatives

The double bonds of this compound are susceptible to epoxidation, a reaction catalyzed primarily by cytochrome P450 enzymes, leading to the formation of epoxyoctadecenoic acids (EpOMEs). frontiersin.org

Formation of Epoxides: CYP epoxygenases, such as CYP2J2, CYP2C8, and CYP2C9, convert linoleic acid to 9,10-epoxyoctadecenoic acid (9,10-EpOME, also known as leukotoxin) and 12,13-epoxyoctadecenoic acid (12,13-EpOME, also known as isoleukotoxin). frontiersin.org

Conversion to Dihydroxy Derivatives: These epoxides are subsequently metabolized by soluble epoxide hydrolase (sEH) into their corresponding dihydroxy derivatives: 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME) and 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME). frontiersin.orgwikipedia.org The formation of these diols appears to be a critical step for the biological activity attributed to the parent epoxides. wikipedia.org

PrecursorEpoxideDihydroxy DerivativeKey Enzymes
Linoleic Acid9,10-Epoxyoctadecenoic acid (9,10-EpOME)9,10-Dihydroxyoctadecenoic acid (9,10-DiHOME)CYP Epoxygenases, sEH
Linoleic Acid12,13-Epoxyoctadecenoic acid (12,13-EpOME)12,13-Dihydroxyoctadecenoic acid (12,13-DiHOME)CYP Epoxygenases, sEH

Nitrated Derivatives (e.g., Nitrolinoleic Acid)

Nitrated fatty acids (NO2-FAs) are products of reactions involving nitric oxide-derived species and unsaturated fatty acids. gerli.com These reactions, which can occur endogenously, lead to the formation of nitroalkene derivatives of common fatty acids, including oleic, linoleic, and arachidonic acids. pnas.org Specifically, the nitration of linoleic acid, which can be initiated by nitric oxide (•NO2) abstracting a hydrogen atom from the bis-allylic carbon, results in the formation of nitrolinoleic acid (LNO2). gerli.com This process can also be catalyzed by acid in specific physiological or pathological conditions. gerli.com

Two primary positional isomers of nitrolinoleic acid have been identified in human plasma lipoproteins and red blood cell membranes: 10-nitro-9,12-octadecadienoic acid and 12-nitro-9,12-octadecadienoic acid. gerli.compnas.org These nitrated derivatives are found at concentrations of approximately 500 nM, with a significant portion being esterified to phospholipids (B1166683) or neutral lipids. gerli.compnas.orggoogle.com This makes nitrolinoleic acid a quantitatively significant bioactive oxide of nitrogen in the human vascular system. google.comresearchgate.net The presence of these compounds is not limited to humans; they have also been detected in plants, such as in olives and extra virgin olive oil. gerli.com

Nitrolinoleic acid and other nitrated fatty acids are recognized as signaling molecules with anti-inflammatory properties. gerli.comgsartor.org They can inhibit the expression of cytokines and inducible nitric oxide synthase in monocytes. gerli.com Furthermore, nitrolinoleic acid acts as a potent endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear hormone receptor that plays a crucial role in regulating glucose homeostasis, lipid metabolism, and inflammation. google.compnas.org The interaction with PPARγ is specific to the nitrated form of the fatty acid and is not replicated by linoleic acid or its oxidation products. pnas.org

The formation of nitrated derivatives is not limited to linoleic acid. Mass spectrometric analyses have revealed the presence of nitrated forms of palmitoleic, oleic, linolenic, arachidonic, eicosapentaenoic, and docosahexaenoic acids in human plasma and urine, often alongside their nitrohydroxy derivatives. gerli.com

Table 1: Key Nitrated Derivatives of Unsaturated Fatty Acids

Parent Fatty Acid Nitrated Derivative(s) Common Location
Linoleic Acid 10- and 12-nitro-9,12-octadecadienoic acid (Nitrolinoleic Acid) Human plasma lipoproteins, red blood cell membranes gerli.compnas.org
Oleic Acid Nitro-oleic acid Human plasma and urine gerli.com
Palmitoleic Acid Nitrated palmitoleic acid Human plasma and urine gerli.com
Linolenic Acid Nitrated linolenic acid Human plasma and urine gerli.com
Arachidonic Acid Nitrated arachidonic acid Human plasma and urine gerli.com
Eicosapentaenoic Acid Nitrated eicosapentaenoic acid Human plasma and urine gerli.com
Docosahexaenoic Acid Nitrated docosahexaenoic acid Human plasma and urine gerli.com

Interconversion with Other Polyunsaturated Fatty Acids (PUFAs)

The metabolism of this compound is interconnected with the metabolic pathways of other polyunsaturated fatty acids (PUFAs). The enzymes responsible for the synthesis of various PUFAs, namely desaturases and elongases, can act on a range of substrates. acs.org Mammals cannot synthesize PUFAs de novo and rely on dietary intake of essential fatty acids like linoleic acid (an isomer of this compound) and alpha-linolenic acid. researchgate.netgoogle.com

Linoleic acid (18:2 n-6) serves as the precursor for the synthesis of longer-chain n-6 PUFAs. The metabolic cascade begins with the conversion of linoleic acid to gamma-linolenic acid (GLA; 18:3 n-6) by the enzyme Δ6-desaturase. wikipedia.org GLA is then elongated to dihomo-γ-linolenic acid (DGLA; 20:3 n-6), which is a precursor to arachidonic acid (AA; 20:4 n-6). wikipedia.org This conversion pathway highlights the potential for this compound, as an isomer of linoleic acid, to be channeled into the synthesis of other biologically important PUFAs, provided it is recognized by the respective enzymes.

Furthermore, there is evidence of interconversion between different PUFA families. For instance, 9,12-hexadecadienoic acid (16:2 n-4) can be converted to 8,11,14-octadecatrienoic acid (18:3 n-4) in rat liver cells. nih.gov This process involves a Δ6 desaturation followed by elongation. nih.gov This suggests that the metabolic machinery for PUFA synthesis can accommodate various substrates, potentially including different isomers of octadecadienoic acid.

The enzymes involved in these conversions, particularly the fatty acid desaturases (FADS), play a critical role. Genetic variations in the FADS genes can influence the levels of different PUFAs in the body. researchgate.net

Table 2: Key Enzymes in PUFA Interconversion

Enzyme Function Substrate Example Product Example
Δ6-Desaturase (FADS2) Introduces a double bond at the 6th carbon from the carboxyl end Linoleic Acid (18:2 n-6) Gamma-Linolenic Acid (18:3 n-6) wikipedia.org
Elongase (ELOVL) Extends the carbon chain of the fatty acid Gamma-Linolenic Acid (18:3 n-6) Dihomo-γ-Linolenic Acid (20:3 n-6) acs.org
Δ5-Desaturase (FADS1) Introduces a double bond at the 5th carbon from the carboxyl end Dihomo-γ-Linolenic Acid (20:3 n-6) Arachidonic Acid (20:4 n-6) researchgate.net

Compartmentalization of this compound Metabolism within Cells and Organelles

The metabolism of fatty acids, including this compound, is distinctly compartmentalized within eukaryotic cells, primarily occurring in mitochondria and peroxisomes. scirp.orgoup.com This separation allows for the specialized processing of different types of fatty acids and prevents interference between metabolic pathways. frontiersin.org

Mitochondria are the primary sites for the β-oxidation of most fatty acids, a process that breaks them down to produce acetyl-CoA, which then enters the citric acid cycle for ATP production. scirp.org While mitochondria can oxidize long-chain fatty acids, very-long-chain fatty acids (VLCFAs) are exclusively handled by peroxisomes. mdpi.com

Peroxisomes also carry out β-oxidation, but with some key differences from the mitochondrial pathway. scirp.org The peroxisomal system is particularly important for the initial breakdown of VLCFAs, dicarboxylic acids, and certain PUFAs. mdpi.commdpi.com Unlike mitochondria, peroxisomal β-oxidation is incomplete, shortening the fatty acid chains to medium-chain acyl-CoAs, which are then transported to the mitochondria for complete oxidation. scirp.org The entry of fatty acids into peroxisomes is facilitated by specific ABC transporters. mdpi.com

The distribution of labor between these two organelles is crucial for efficient fatty acid metabolism. For instance, studies on the oxidation of arachidonic acid (20:4 n-6) and eicosapentaenoic acid (20:5 n-3) in liver cells have shown that while both are primarily oxidized in mitochondria, peroxisomes contribute significantly to the oxidation of eicosapentaenoic acid. nih.gov This suggests that the degree of unsaturation and chain length of a fatty acid can influence its metabolic routing within the cell.

Furthermore, the metabolism within these organelles is interconnected. scirp.org For example, dicarboxylic acids produced via ω-oxidation can undergo peroxisomal β-oxidation, yielding metabolites like succinate (B1194679) and acetyl-CoA that can then be used by the mitochondria. medsciencegroup.com This metabolic crosstalk ensures the efficient processing of a wide variety of fatty acids. The compartmentalization also serves to sequester potentially toxic intermediates and manage the production of reactive oxygen species (ROS), which are generated during β-oxidation in both organelles. scirp.orgfrontiersin.org

Table 3: Comparison of Fatty Acid Oxidation in Mitochondria and Peroxisomes

Feature Mitochondria Peroxisomes
Primary Substrates Short, medium, and long-chain fatty acids scirp.org Very-long-chain fatty acids, dicarboxylic acids, some PUFAs mdpi.commdpi.com
β-Oxidation Pathway Complete oxidation to acetyl-CoA scirp.org Incomplete oxidation, chain shortening scirp.org
Energy Production Directly linked to ATP synthesis via oxidative phosphorylation scirp.org Not directly coupled to ATP synthesis; produces heat mdpi.com
Electron Acceptor in First Step FAD FAD
Handling of Products Acetyl-CoA enters the citric acid cycle scirp.org Shortened acyl-CoAs are transported to mitochondria scirp.org
Associated Functions Major site of cellular energy production scirp.org Detoxification, synthesis of specific lipids (e.g., plasmalogens) scirp.org

Molecular and Cellular Biological Roles of 8,12 Octadecadienoic Acid

Modulation of Cellular Signaling Pathways

8,12-Octadecadienoic acid, a specific isomer of octadecadienoic acid, and its related compounds are involved in the modulation of complex cellular signaling networks. These fatty acids can influence intracellular communication, protein kinase cascades, and the activity of nuclear receptors, thereby affecting fundamental cellular processes.

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose metabolism, inflammation, and cell differentiation. plos.orgnih.govsigmaaldrich.com PPARs are activated by fatty acids and their derivatives, which serve as endogenous ligands. pnas.orgahajournals.org Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR), bind to specific DNA sequences called peroxisome proliferator response elements (PPREs), and recruit coactivators to initiate the transcription of target genes. nih.govnih.gov

While direct evidence specifically detailing the interaction of this compound with PPARs is not extensively documented, studies on closely related isomers and their derivatives have established their role as PPAR ligands. For instance, network pharmacology analyses have indicated that active constituents in certain natural oils, such as 9,12-octadecadienoic acid (linoleic acid), interact with targets that include PPARα and PPARδ. windows.net Furthermore, various oxidized derivatives of linoleic acid, such as hydroxyoctadecadienoic acids (HODEs) and oxo-octadecadienoic acids (oxo-ODAs), are recognized as natural ligands for PPARs. plos.orgahajournals.orgnih.gov For example, 13-oxo-9,11-octadecadienoic acid has been identified as a potent PPARα agonist. plos.org Similarly, certain HODE isomers can induce PPARγ-mediated transcriptional activation. nih.gov Nitrolinoleic acid, another derivative, shows potent activation of PPARγ. pnas.org This ligand-dependent activation is a key mechanism through which these fatty acids exert their biological effects. nih.govnih.gov

Table 1: Interaction of Octadecadienoic Acid Isomers and Derivatives with PPARs This table is based on data for related isomers and derivatives of this compound.

Compound/DerivativePPAR IsoformObserved EffectReference
9,12-Octadecadienoic acidPPARα, PPARδInteraction suggested by network analysis windows.net
13-oxo-9,11-Octadecadienoic acidPPARαPotent agonist, induces PPARα activation plos.org
10- and 12-(Z,E)-HODEsPPARγInduce PPARγ-mediated transcriptional activation nih.gov
13-(E,E)-HODEPPARγInduces PPARγ-mediated transcriptional activation nih.gov
Nitrolinoleic acidPPARγPotent endogenous ligand and activator pnas.org

Mitogen-activated protein kinase (MAPK) cascades are critical signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammatory responses. nih.gov The MAPK family includes key kinases such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). nih.gov

Research on related octadecadienoic acid compounds has demonstrated their ability to modulate MAPK signaling. A study on 8-oxo-9-octadecenoic acid, a structurally similar compound, revealed that it inhibits inflammatory responses by decreasing the phosphorylation of JNK and ERK in macrophages stimulated with lipopolysaccharide (LPS). nih.govresearchgate.net This inhibition of MAPK phosphorylation is a key part of its anti-inflammatory mechanism. nih.gov Similarly, network pharmacology studies have suggested that constituents of Xanthoceras sorbifolia Bunge oil, including 9,12-octadecadienoic acid, interact with core targets like MAPK1 and MAPK3 to modulate inflammation-related signaling pathways. windows.net These findings indicate that octadecadienoic acid isomers can influence cellular function by intervening in protein kinase cascades.

Second messengers are intracellular molecules that are rapidly generated or released in response to an extracellular signal (the "first messenger") and are essential for signal transduction. wikipedia.orgresearchgate.net Key second messenger systems involve molecules like cyclic AMP (cAMP), inositol (B14025) 1,4,5-trisphosphate (IP₃), and diacylglycerol (DAG). wikipedia.orgnih.gov These molecules amplify the initial signal and trigger a variety of cellular responses. nih.gov

There is limited direct research on the impact of this compound on these systems. However, studies on metabolites of related fatty acids suggest a potential for interaction. For example, 12(S)-HETE, a metabolite of arachidonic acid, has been shown to trigger a rapid increase in cellular levels of the second messengers DAG and IP₃. nih.gov Notably, this effect was inhibited by 13(S)-HODE, a metabolite of the closely related linoleic acid (9,12-octadecadienoic acid). nih.gov This suggests a receptor-mediated mechanism involving the hydrolysis of inositol phospholipids (B1166683), a classic second messenger generating pathway. nih.gov This indicates that metabolites derived from octadecadienoic acids could play a role in modulating intracellular signaling by influencing the levels of critical second messengers.

Intercellular communication is fundamental for coordinating cellular activities in multicellular organisms. Gap junctions are specialized intercellular channels that permit the direct passage of ions and small molecules between adjacent cells, a process known as gap junctional intercellular communication (GJIC). nih.gov

Research into conjugated linoleic acids (CLAs), which are a group of isomers of octadecadienoic acid, has shed light on their role in this process. Studies have shown that specific CLA isomers can enhance GJIC in human breast cancer cells. nih.gov This effect was associated with an increase in the expression of connexin43, a primary protein component of gap junctions, at both the transcriptional and translational levels. nih.gov By upregulating GJIC, these fatty acids can influence processes like cell growth and apoptosis. nih.gov While this research focuses on CLA isomers, it highlights a potential mechanism by which octadecadienoic acids could mediate intercellular signaling.

Impact on Intracellular Second Messenger Systems

Regulation of Gene Expression and Transcriptional Control

The biological effects of fatty acids are often mediated through their ability to regulate the expression of specific genes. This transcriptional control allows cells to adapt to metabolic and environmental changes.

A key biological role of this compound and its related compounds is the modulation of inflammatory gene expression. Chronic inflammation involves the sustained production of pro-inflammatory mediators, driven by the expression of genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govnih.gov

A significant finding comes from the analysis of a fungal extract from Aspergillus unguis, which was found to contain this compound. This extract demonstrated notable anti-inflammatory effects by significantly reducing the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6 in macrophages stimulated by LPS. nih.gov

This is supported by research on structurally related compounds. For instance, 8-oxo-9-octadecenoic acid significantly suppresses the LPS-induced production of NO and the inflammatory cytokines TNF-α and IL-6. nih.govresearchgate.net This suppression is achieved by downregulating the expression of the iNOS and COX-2 proteins. nih.govresearchgate.net The regulation of these genes is often controlled by upstream signaling pathways like NF-κB and MAPK, which are also inhibited by these fatty acids. nih.govresearchgate.netmdpi.com

Table 2: Effects of this compound and Related Compounds on Inflammatory Gene Expression

CompoundTarget GeneCellular ContextObserved EffectReference
This compound (in fungal extract)iNOS, COX-2, TNF-α, IL-6LPS-stimulated macrophagesSignificant reduction in mRNA expression nih.gov
8-oxo-9-octadecenoic acidiNOS, COX-2LPS-stimulated RAW 264.7 macrophage cellsDownregulation of protein expression nih.govresearchgate.net
8-oxo-9-octadecenoic acidTNF-α, IL-6LPS-stimulated RAW 264.7 macrophage cellsInhibition of cytokine production nih.govresearchgate.net
13-Oxo-9(Z), 11(E)-octadecadienoic acid (13-KODE)iNOS, TNF-α, IL-1βLPS-stimulated RAW 264.7 macrophage cellsDownregulation of mRNA and protein expression mdpi.comnih.gov

Modulation of Lipid Metabolism-Related Genes

While direct studies on the modulation of lipid metabolism-related genes by this compound are limited, research on its isomers and related oxidized metabolites provides significant insights. For instance, the linoleic acid (an isomer of this compound) metabolite 13-oxo-9,11-octadecadienoic acid has been shown to be a potent activator of peroxisome proliferator-activated receptor alpha (PPAR-α). nih.govresearchgate.net Activation of PPAR-α is crucial for regulating energy metabolism, particularly by increasing the expression of genes involved in fatty acid oxidation. researchgate.net This leads to a decrease in triglyceride accumulation in tissues. researchgate.net

Another linoleic acid-derived ketone, 9-keto-oxytrienoic acid (9-KOTrE), promotes fatty acid uptake and oxidation by inducing the mRNA expression of PPAR-α target genes. nih.gov Furthermore, studies on other polyunsaturated fatty acids have demonstrated that they can inhibit the expression of genes related to endogenous fatty acid synthesis, such as fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and HMG-CoA reductase (HMGC), thereby helping to modulate dyslipidemia. researchgate.net Although these findings pertain to related compounds, they suggest potential mechanisms by which this compound could influence lipid metabolism at the genetic level.

Influence on Cellular Membrane Structure and Function

The structure and function of cellular membranes are intrinsically linked to their lipid composition, and the incorporation of fatty acids like this compound can induce significant changes.

Integration into Lipid Bilayers and Effects on Membrane Fluidity

Polyunsaturated fatty acids (PUFAs), including isomers of this compound, are fundamental components of membrane phospholipids. acs.org The presence of cis double bonds in the acyl chains of fatty acids introduces kinks, which prevents tight packing of the phospholipid molecules. nih.gov This disruption of packing increases the fluidity of the membrane. nih.govresearchgate.net The fluidity of the cell membrane is critical for its proper function, influencing the activity of membrane-bound proteins and the transport of substances across the membrane. oup.commdpi.com The degree of unsaturation and the length of the fatty acid chains are key determinants of membrane fluidity; generally, a higher degree of unsaturation leads to a more fluid membrane. nih.govmdpi.com The incorporation of this compound into the lipid bilayer would be expected to increase membrane fluidity due to its two double bonds. This is a crucial mechanism for organisms to adapt to changes in temperature, as maintaining membrane fluidity is essential for cell viability. nih.gov

Modulation of Cellular Processes (Mechanistic Studies)

This compound and its related compounds have been shown to modulate a variety of cellular processes, including cell survival and antioxidant responses.

Effects on Cell Proliferation and Apoptosis in Cell Lines

Research has demonstrated that octadecadienoic acid can significantly inhibit the proliferation of glioma cells and promote their apoptosis. Mechanistically, this has been linked to the upregulation of pro-apoptotic proteins such as p21 and caspase-9, and the downregulation of survival signaling molecules like p53, PI3K, and PKB/Akt. This suggests an inhibition of the PI3K-Akt signaling pathway, which is a key regulator of cell division and survival.

Derivatives of octadecadienoic acid have also been studied. For instance, 9-oxo-octadecadienoic acids have been shown to suppress the proliferation of human cervical cancer cell lines in a concentration-dependent manner and induce apoptosis. researchgate.netresearchgate.net Similarly, hydroxyoctadecadienoic acids (HODEs), which are metabolites of linoleic acid, have been observed to affect the growth and apoptosis of colorectal cancer cell lines. physiology.org Interestingly, different enantiomers of 13-HODE can have opposing effects, highlighting the specificity of these interactions. physiology.org In contrast, some studies have shown that at low concentrations, certain fatty acids can induce cell proliferation. frontiersin.org

CompoundCell LineEffectMechanismCitation
Octadecadienoic acidGlioma cellsInhibition of proliferation, promotion of apoptosisUpregulation of p21 and caspase-9; downregulation of p53, PI3K, PKB/Akt
9-oxo-octadecadienoic acidsHuman cervical cancer cells (HeLa, SiHa)Inhibition of proliferation, induction of apoptosisAlteration of cell cycle and p53 pathways, decreased CDK1 expression researchgate.netresearchgate.net
13(S)-HODECaco-2 (colorectal cancer)Decreased cell growth and DNA synthesis- physiology.org

Mechanisms of Antioxidant Activity (e.g., Free Radical Scavenging, Lipid Peroxidation Inhibition)

This compound and its isomers possess antioxidant properties. One of the primary mechanisms of antioxidant action is the scavenging of free radicals. nih.govekb.eg These reactive species can cause significant cellular damage through processes like lipid peroxidation. tandfonline.com Lipid peroxidation is a chain reaction where free radicals attack polyunsaturated fatty acids in cell membranes, leading to the formation of lipid hydroperoxides and other damaging products. tandfonline.comresearchgate.netnih.govresearchgate.net

Compounds like linoleic acid can inhibit lipid peroxidation. tandfonline.com The antioxidant activity can be enhanced in the presence of other antioxidants like ascorbic acid and α-tocopherol, demonstrating a synergistic effect. tandfonline.com The mechanism involves the donation of a hydrogen atom from the antioxidant molecule to the free radical, thereby neutralizing it and breaking the peroxidation chain reaction. rsc.org The resulting antioxidant radical is often more stable and less reactive. rsc.org

Studies have shown that extracts containing 9,12-octadecadienoic acid exhibit significant free radical scavenging activity against radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.govmdpi.comd-nb.info This activity is often attributed to the presence of the double bonds in the fatty acid chain, which can react with and neutralize free radicals. researchgate.net Furthermore, some metabolites of octadecadienoic acid can activate cellular antioxidant response pathways, such as the NRF2 pathway, leading to the expression of antioxidant genes. frontiersin.org

Compound/Extract Containing ItAssayObserved ActivityCitation
Essential oil of Elaeagnus umbellata (contains cis-cis-9,12-Octadecadienoic acid)DPPH and ABTS free radical scavengingSignificant scavenging potential nih.gov
Salsola villosa extract (contains 9,12-octadecadienoic acid (Z,Z)-)DPPH free radical scavengingActive with an IC50 of 0.99 ± 0.05 mg/mL mdpi.com
Linoleic acidInhibition of lipid peroxidationRetarded lipid peroxidation tandfonline.com
Lactate (in the presence of linoleic acid micelles)Inhibition of linoleic acid autoxidationReduced lipid peroxidation by scavenging peroxyl radicals physiology.org

Antimicrobial Activity Against Specific Microorganisms (in vitro)

This compound has demonstrated notable antimicrobial properties against a range of microorganisms in laboratory settings. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

The compound has been identified as an active antimicrobial agent in various natural sources. For instance, it is one of the fatty acid esters that exhibit antimicrobial activity against Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Some research highlights its significant inhibitory action specifically against the Gram-positive bacteria S. aureus and B. subtilis. researchgate.net Furthermore, its methyl ester form has been found in substances that show high antibacterial activity against Listeria monocytogenes and Salmonella choleraesuis. researchgate.net

The antimicrobial effects of this compound are not limited to bacteria. It has also been found to possess antifungal properties. researchgate.net For example, the (Z,Z) isomer of 9,12-octadecadienoic acid, extracted from several lactic acid bacteria, has been shown to have antifungal activity. researchgate.net In studies involving crude extracts, this fatty acid was a component of extracts that displayed significant antifungal effects against Dreschslera turcica and antibacterial action against Salmonella typhi. areeo.ac.ir

Below is a table summarizing the in vitro antimicrobial activity of this compound and its derivatives against various microorganisms.

Table 1: In Vitro Antimicrobial Activity of this compound and its Derivatives

Microorganism Type Finding
Staphylococcus aureus Gram-positive bacteria Inhibited by this compound. researchgate.net
Staphylococcus epidermidis Gram-positive bacteria Inhibited by this compound. researchgate.net
Bacillus subtilis Gram-positive bacteria Inhibited by this compound. researchgate.net
Escherichia coli Gram-negative bacteria Inhibited by this compound. researchgate.net
Pseudomonas aeruginosa Gram-negative bacteria Inhibited by this compound. researchgate.net
Listeria monocytogenes Gram-positive bacteria Methanolic extract containing the methyl ester showed high activity. researchgate.net
Salmonella choleraesuis Gram-negative bacteria Methanolic extract containing the methyl ester showed high activity. researchgate.net
Salmonella typhi Gram-negative bacteria Extract containing the acid demonstrated maximum activity. areeo.ac.ir
Candida albicans Fungus Screened for activity. researchgate.net
Aspergillus niger Fungus Screened for activity. researchgate.net

Anti-inflammatory Actions at the Cellular Level (e.g., inhibition of phospholipase A2, microglial cell activation)

This compound and its derivatives exert anti-inflammatory effects at the cellular level through various mechanisms, including the inhibition of key inflammatory enzymes and the modulation of immune cell activity.

One of the primary anti-inflammatory actions is the inhibition of phospholipase A2 (PLA2). Derivatives of octadecenoic acid have been found to be effective inhibitors of snake venom PLA2 toxins. researchgate.net PLA2 enzymes are crucial in the inflammatory process as they release arachidonic acid from cell membranes, which is a precursor to pro-inflammatory eicosanoids. nih.govmdpi.com By inhibiting PLA2, these fatty acids can effectively reduce the production of these inflammatory mediators.

The compound also demonstrates significant effects on microglial cells, the primary immune cells of the central nervous system. nih.gov 9,12-Octadecadienoic acid, a major precursor to arachidonic acid, has been shown to have a notable inhibitory effect on the activation of microglial cells. tandfonline.com This action can potentially counteract inflammatory responses in the brain. tandfonline.com Studies have shown that certain fatty acids can modulate microglial polarization, shifting them from a pro-inflammatory to an anti-inflammatory state. nih.gov For instance, some fatty acids can inhibit the activation of the NF-κB pathway in microglia, a key signaling pathway in the inflammatory response. researchgate.net

Furthermore, related keto-octadecadienoic acids have been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cells. nih.gov This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and by inhibiting the phosphorylation of key proteins in the MAPK signaling pathway, such as JNK and ERK. nih.gov

Role in Specialized Lipids and Lipid Mediators

Precursor to Eicosanoids and Octadecanoids

This compound, a C18 fatty acid, serves as a precursor for the synthesis of a class of signaling molecules known as octadecanoids. nih.gov These are oxygenated metabolites of 18-carbon fatty acids, analogous to the well-known eicosanoids derived from 20-carbon fatty acids like arachidonic acid. nih.govskinident.world The production of octadecanoids occurs through the action of the same enzymatic systems responsible for eicosanoid formation, namely cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. nih.gov

When released from cell membranes by phospholipases, 18-carbon polyunsaturated fatty acids can be metabolized by these enzymes to generate a variety of bioactive octadecanoids. nih.gov For example, linoleic acid, an isomer of this compound, is a substrate for both COX-1 and COX-2 enzymes. nih.gov While the role of octadecanoids in mammalian biology has been less studied compared to eicosanoids, they are increasingly recognized as important lipid mediators involved in processes like inflammation and immune regulation. nih.gov It's noteworthy that due to the high abundance of C18 fatty acids in the diet, the constitutive levels of many octadecanoids in tissues are generally higher than those of eicosanoids and docosanoids. nih.gov

Formation of Conjugated Dienoic Isomers and Their Bioactivity

This compound can be converted into conjugated dienoic isomers, collectively known as conjugated linoleic acid (CLA). nih.govresearchgate.net These isomers are characterized by having conjugated double bonds, as opposed to the interrupted double bonds found in the parent molecule. researchgate.net The formation of CLA can occur through enzymatic processes, for example, by certain anaerobic bacteria. nih.gov

CLA isomers possess a wide range of biological activities. researchgate.net Different isomers have been associated with distinct effects. For instance, the cis-9, trans-11 isomer is noted for its potential anticarcinogenic properties, while the trans-10, cis-12 isomer has been shown to affect lipid metabolism and reduce body fat. calpoly.edu Some studies suggest that the cis-9, trans-11 isomer is the most biologically important, as it is the major isomer incorporated into the phospholipid fraction of tissues. nih.gov

The bioactivity of CLA extends to anti-inflammatory and antioxidant properties. researchgate.net The antioxidant potential may be related to the ability of the conjugated double bond system to stabilize free radicals. researchgate.net Research has shown that CLA can modulate the immune system and inhibit the development of atherosclerosis in animal models. calpoly.eduagriculturejournals.cz The diverse biological effects of different CLA isomers highlight the importance of specific isomer formation for targeted physiological responses. agriculturejournals.czresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
9,12-Octadecadienoic acid
Arachidonic acid
cis-9, trans-11-octadecadienoic acid
trans-10, cis-12-octadecadienoic acid
13-Oxo-9(Z), 11(E)-octadecadienoic acid (13-KODE)
Linoleic acid
Oleic acid
Palmitic acid
Heptadecanoic acid
9-Octadecenoic acid, methyl ester
9,12,15-Octadecatrien-1-ol
n-Hexadecanoic acid
2-Pyrazoline
2,4-Decadienal
10-hydroxy-cis-12-octadecenoic acid
γ-linolenic acid
10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC)
13-HPODE

Synthetic Methodologies for 8,12 Octadecadienoic Acid and Its Analogues

Total Synthesis Strategies

Total synthesis provides a means to construct 8,12-octadecadienoic acid and its analogues from simple, readily available starting materials. This approach offers the flexibility to introduce specific structural features, such as particular stereoisomers of the double bonds.

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic analysis of this compound typically involves disconnecting the molecule at strategic points to identify simpler precursor fragments. A common strategy involves disconnection around the double bonds, leading to smaller alkyl chains with functional groups amenable to coupling reactions. For instance, a C-C bond disconnection can lead to key intermediates like aldehydes and phosphonium (B103445) salts, which can be coupled using reactions like the Wittig reaction. Another approach involves the disconnection of both sides of a central olefin, which can be formed via cross-coupling reactions.

A plausible retrosynthetic pathway could involve the following key disconnections:

Disconnection of the C8-C9 or C11-C12 double bond: This suggests the use of olefination reactions, such as the Wittig reaction, to form the double bond. jgpt.co.in This would involve a C8 or C11 aldehyde and a corresponding phosphonium ylide.

Disconnection adjacent to the double bonds: This could lead to strategies involving alkyne intermediates, which can then be stereoselectively reduced to the desired cis or trans alkenes.

Disconnection at the C10-C11 bond: This might suggest a coupling of two smaller fragments, for example, via a Grignard reaction or a cross-coupling reaction.

Stereoselective Approaches to Specific Isomers (e.g., Z,Z, E,E, E,Z)

The biological activity of this compound isomers is often highly dependent on the stereochemistry of the double bonds. Therefore, developing stereoselective synthetic methods is crucial.

Z,Z Isomers: The synthesis of cis,cis-dienes can be challenging due to the potential for isomerization. One strategy involves the use of the Wittig reaction with unstabilized ylides, which generally favors the formation of Z-alkenes. jgpt.co.inrsc.org Another powerful method is the stereoselective reduction of a diyne precursor using catalysts like Lindlar's catalyst, which selectively hydrogenates alkynes to cis-alkenes. researchgate.net

E,E Isomers: The synthesis of trans,trans-dienes can be achieved through various methods. The Wittig-Horner-Emmons reaction, using stabilized phosphonate (B1237965) carbanions, typically yields E-alkenes with high selectivity. Reduction of alkynes with sodium in liquid ammonia (B1221849) also provides a classic method for the synthesis of trans-alkenes.

E,Z Isomers: The synthesis of conjugated linoleic acid (CLA) isomers with E,Z geometry, such as (10E, 12Z)-octadecadienoic acid, has been accomplished through multi-step stereoselective routes. researchgate.netnih.gov These syntheses often involve the sequential and stereocontrolled introduction of the two double bonds using a combination of cross-coupling and olefination reactions. For example, a palladium-catalyzed cross-coupling can be used to form one double bond, followed by a stereoselective Wittig reaction to install the second. researchgate.netnih.govnih.gov

A study on the synthesis of (Z)-15-octadecenoic acid and (Z)-16-nonadecenoic acid found that using THF as a solvent at -78°C for the Wittig reaction gave optimal stereoselectivity, with Z:E ratios of ≥ 97:3. nih.gov

Novel Coupling Reactions (e.g., Wittig, Suzuki Cross-Coupling)

Modern synthetic organic chemistry offers a powerful toolkit of coupling reactions that have been applied to the synthesis of this compound and its analogues.

Wittig Reaction: The Wittig reaction is a cornerstone in the synthesis of unsaturated fatty acids. jgpt.co.innumberanalytics.com It involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. numberanalytics.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, allowing for the selective synthesis of either Z or E isomers. nih.govnumberanalytics.com It has been utilized in the synthesis of various unsaturated fatty acids and their derivatives. jgpt.co.innih.govnih.govacs.org

Suzuki Cross-Coupling: The Suzuki cross-coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organohalide, is a versatile method for forming carbon-carbon bonds. nih.gov This reaction has been employed in the synthesis of conjugated dienoic acids. researchgate.net For instance, the synthesis of (7E,9Z)-octadecadienoic acid has been achieved using a Suzuki cross-coupling approach. researchgate.net The reaction's tolerance of a wide range of functional groups makes it particularly useful in the synthesis of complex molecules. nih.gov

Semi-Synthetic and Chemoenzymatic Approaches

Semi-synthetic and chemoenzymatic methods leverage naturally occurring fatty acids as starting materials, offering a more direct route to this compound and its analogues. These approaches can be highly efficient and selective.

Derivatization of Precursor Fatty Acids (e.g., Linoleic Acid Hydroxylation)

Linoleic acid, a readily available polyunsaturated fatty acid, is a common precursor for the synthesis of various octadecadienoic acid isomers. nih.govwikipedia.org Chemical isomerization of linoleic acid using a superbase or by refluxing with potassium hydroxide (B78521) in 1-butanol (B46404) can efficiently produce a mixture of conjugated linoleic acid (CLA) isomers, including 9Z,11E- and 10E,12Z-octadecadienoic acids. nih.gov

Furthermore, the hydroxylation of linoleic acid can produce valuable intermediates. For example, linoleic acid can be converted to 10-hydroxy-cis-12-octadecenoic acid by certain bacteria. nih.gov This hydroxy fatty acid can then be chemically converted to cis-9,trans-11-octadecadienoic acid. nih.gov

Enzyme-Mediated Transformations for Regio- and Stereoselectivity

Enzymes offer unparalleled regio- and stereoselectivity in chemical transformations, making them powerful tools for the synthesis of specific fatty acid isomers. metu.edu.trmdpi.com

Lipases: Lipases are widely used for the kinetic resolution of racemic mixtures of fatty acids and their esters. researchgate.net For instance, the lipase (B570770) from Aspergillus niger shows a preference for the 9Z,11E isomer of octadecadienoic acid, allowing for the separation of this isomer from a mixture. nih.gov Lipases from Geotrichum candidum and Rhizomucor miehei have been used in the esterification of CLA isomers, enabling their enrichment. dss.go.th

Other Enzymes: Other microbial enzymes can catalyze specific transformations of fatty acids. For example, whole cells of Lactobacillus plantarum can transform linoleic acid into 10-hydroxy-cis-12-octadecenoic acid. nih.gov Recombinant Escherichia coli cells expressing diol synthase from Aspergillus nidulans can convert linoleic acid to dihydroxy-octadecadienoic acids. researchgate.net The enzyme system from Lactobacillus plantarum has been shown to be involved in the saturation of polyunsaturated fatty acids, with 10-hydroxy-12-octadecenoic acid identified as an intermediate in CLA synthesis. kyoto-u.ac.jp The use of whole-cell biocatalysts, such as Lactobacillus rhamnosus, can achieve highly regio- and stereoselective hydration of unsaturated fatty acids to produce 10-hydroxy derivatives. mdpi.comresearchgate.net

Table of Synthetic Approaches for this compound and Analogues

Approach Reaction Type Key Reagents/Catalysts Product(s) Stereoselectivity Reference(s)
Total Synthesis Wittig Reaction Phosphorus ylide, aldehyde Alkenes Z or E, depending on conditions numberanalytics.com, nih.gov, jgpt.co.in
Total Synthesis Suzuki Cross-Coupling Organoboron, organohalide, Pd catalyst Biaryls, dienes High researchgate.net, nih.gov
Total Synthesis Alkyne Reduction Lindlar's catalyst cis-Alkenes High Z-selectivity researchgate.net
Semi-Synthesis Isomerization Superbase, KOH CLA isomers Mixture nih.gov
Chemoenzymatic Lipase-mediated resolution Lipase (e.g., from Aspergillus niger) Enriched isomers High nih.gov

Synthesis of Functionalized Derivatives and Isotopic Labeling

The synthesis of functionalized derivatives of this compound, such as hydroxylated and epoxidized analogues, along with isotopically labeled versions for metabolic studies, involves a range of chemical and biochemical strategies. These modifications are crucial for investigating the compound's biological activities and metabolic pathways.

The introduction of hydroxyl and epoxide functionalities into the this compound backbone can be achieved through several synthetic routes. These methods often draw from established protocols for other unsaturated fatty acids, such as linoleic acid.

Hydroxylated Analogues: The synthesis of hydroxylated derivatives often targets the allylic positions (C-7, C-10, C-11, C-14) due to their increased reactivity.

Chemical Oxidation: One common method for allylic hydroxylation is the use of selenium dioxide (SeO₂). The reaction of a methyl ester of an octadecadienoic acid with SeO₂ can yield mono-hydroxylated derivatives. researchgate.net For this compound, this would be expected to produce a mixture of hydroxylated products at the allylic carbons.

Microbial Transformation: Specific microorganisms can introduce hydroxyl groups with high regio- and stereoselectivity. For instance, Pseudomonas aeruginosa has been used to convert ricinoleic acid (12-hydroxy-9-octadecenoic acid) into 7,10,12-trihydroxy-8(E)-octadecenoic acid (TOD). google.com Similar microbial screening could identify strains capable of hydroxylating this compound at specific positions.

Enzymatic Conversion: Enzymes such as lipoxygenases (LOX) and cytochrome P450 monooxygenases (CYP450s) are known to hydroxylate fatty acids. acs.org While specific enzymes for this compound are not well-documented, screening of known lipoxygenases could yield hydroxylated analogues. The process typically involves the formation of a hydroperoxy intermediate, which is then reduced to the corresponding alcohol.

Epoxidized Analogues: Epoxidation involves the conversion of one or both of the double bonds at C8-C9 and C12-C13 into oxirane rings.

Peroxy Acid Epoxidation: A standard laboratory method for epoxidation is the reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). ucanr.edu This reaction is typically carried out in an inert solvent like dichloromethane (B109758) and can be controlled to favor mono- or di-epoxidation depending on the stoichiometry.

Chemoenzymatic Epoxidation: Lipases can be used to catalyze the formation of peroxy acids in situ from a carboxylic acid and hydrogen peroxide. This "green" approach can then epoxidize the double bonds of the fatty acid. d-nb.info

Hydroperoxide-Dependent Epoxidation: In some biological systems, hydroperoxides formed by lipoxygenases can serve as the oxygen donor for epoxidation reactions catalyzed by peroxygenases. d-nb.info This pathway could potentially be harnessed for the specific epoxidation of this compound.

Table 1: Synthetic Approaches for Hydroxylated and Epoxidized this compound Analogues This table is interactive. Click on the headers to sort.

Derivative Type Method Reagents/Catalysts Key Features Reference(s)
Hydroxylated Chemical Oxidation Selenium dioxide (SeO₂) Produces allylic hydroxylations; may yield a mixture of isomers. researchgate.net
Hydroxylated Microbial Transformation Pseudomonas aeruginosa (example) High potential for regio- and stereoselectivity. google.com
Hydroxylated Enzymatic (Lipoxygenase) Lipoxygenase (LOX), Reductant Forms hydroperoxy intermediate, then reduced to alcohol.
Epoxidized Peroxy Acid Epoxidation m-Chloroperoxybenzoic acid (m-CPBA) General and efficient method for converting alkenes to epoxides. ucanr.edu
Epoxidized Chemoenzymatic Lipase, H₂O₂ Milder conditions, generates peroxy acid in situ. d-nb.info

| Epoxidized | Peroxygenase-mediated | Peroxygenase, Hydroperoxide | Biomimetic approach using an oxygen donor. | d-nb.info |

Isotopic labeling is indispensable for absorption, distribution, metabolism, and excretion (ADME) studies. openmedscience.com Deuterium (B1214612) (²H) and Carbon-14 (¹⁴C) are the most common isotopes used for tracing the metabolic fate of fatty acids. nih.govnih.gov

Deuterium (²H) Labeling: Deuterium is a non-radioactive stable isotope, and its incorporation can be detected by mass spectrometry. mdpi.com

Catalytic Deuteration: If a total synthesis route is employed that involves an acetylenic (triple bond) precursor, catalytic deuteration using deuterium gas (D₂) and a catalyst like Lindlar's catalyst can introduce deuterium atoms across the resulting double bond.

Metabolic Labeling: Feeding organisms with deuterium-labeled precursors allows for the biosynthesis of deuterated fatty acids. nih.gov For instance, studies on rat metabolism have used diets containing deuterium-labeled linoleic acid to trace its conversion to other polyunsaturated fatty acids. nih.gov A similar approach could be used to study the metabolism of labeled this compound.

Isotopic Exchange: In certain biological systems, such as in ruminal bacteria, incubation with deuterium oxide (D₂O) can lead to the incorporation of deuterium into fatty acid molecules during isomerization and biohydrogenation processes. frontiersin.org

Carbon-14 (¹⁴C) Labeling: Carbon-14 is a radioactive isotope that provides high sensitivity for tracing molecules, making it a "gold standard" for quantitative metabolic studies. openmedscience.comopenmedscience.com

Synthetic Incorporation: The most common method involves a multi-step chemical synthesis starting from a simple, commercially available ¹⁴C-labeled precursor, such as [¹⁴C]CO₂, [¹⁴C]iodomethane, or a labeled alkyl halide. nih.gov The label is strategically placed in a part of the molecule that is not expected to be lost during initial metabolic steps. For this compound, labeling the carboxylic acid carbon (C-1) is a common strategy.

Late-Stage Labeling: Modern techniques focus on introducing the isotope at a late stage of the synthesis. nih.gov For example, a carboxylate-CO₂ exchange reaction catalyzed by a transition metal could potentially be used to label the carboxylic acid group of pre-synthesized this compound with [¹⁴C]CO₂. nih.gov

Biosynthesis: Culturing organisms, such as microalgae or fungi, in the presence of a ¹⁴C carbon source like [¹⁴C]acetate or [¹⁴C]glucose can produce uniformly ¹⁴C-labeled fatty acids. researchgate.net

Table 2: Isotopic Labeling Strategies for this compound This table is interactive. Click on the headers to sort.

Isotope Labeling Strategy Description Detection Method Reference(s)
Deuterium (²H) Catalytic Deuteration Addition of D₂ across a triple bond in a synthetic precursor. Mass Spectrometry N/A
Deuterium (²H) Metabolic Labeling Administration of labeled precursors to a biological system. Mass Spectrometry nih.govresearchgate.net
Carbon-14 (¹⁴C) Synthetic Incorporation Multi-step synthesis from a simple ¹⁴C-labeled starting material. Scintillation Counting, Autoradiography nih.govnih.gov
Carbon-14 (¹⁴C) Late-Stage Labeling Introduction of ¹⁴C into the nearly complete molecule (e.g., via [¹⁴C]CO₂). Scintillation Counting, Autoradiography openmedscience.comnih.gov

| Carbon-14 (¹⁴C) | Biosynthesis | Culturing organisms with a ¹⁴C-labeled carbon source. | Scintillation Counting, Autoradiography | researchgate.net |

Preparation of Hydroxylated and Epoxidized Analogues

Purification and Characterization of Synthetic Products

Following the synthesis of this compound or its derivatives, rigorous purification and structural characterization are essential to ensure the identity and purity of the final product.

Purification: A combination of chromatographic techniques is typically employed to isolate the target compound from reaction mixtures, which may contain unreacted starting materials, reagents, and isomeric byproducts.

Flash Chromatography: This is often the first step for crude purification, using a silica (B1680970) gel stationary phase and a solvent gradient (e.g., hexane/ethyl acetate) to separate compounds based on polarity. ucanr.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique critical for separating closely related isomers. lipidmaps.org

Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol (B129727)/water). imrpress.commdpi.com It is effective for purifying fatty acids and their functionalized derivatives.

Normal-Phase HPLC (NP-HPLC): Uses a polar stationary phase (e.g., silica) and a nonpolar mobile phase to separate compounds based on polarity. It is particularly useful for separating underivatized hydroxy fatty acids. researchgate.net

Characterization: A suite of spectroscopic techniques is used to confirm the chemical structure, including the position and stereochemistry of double bonds and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: Provides information on the chemical environment of hydrogen atoms. Key signals for this compound and its derivatives include the olefinic protons of the double bonds (typically ~5.3-6.5 ppm), protons adjacent to hydroxyl or epoxide groups, and the bis-allylic protons (~2.7-2.8 ppm), which are characteristic of non-conjugated dienes. mdpi.com

¹³C-NMR: Shows the signals for all carbon atoms, confirming the carbon skeleton and the position of functional groups. google.com

Mass Spectrometry (MS):

Gas Chromatography-Mass Spectrometry (GC-MS): Fatty acids are often derivatized to their more volatile methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) ethers before analysis. google.comekb.eg The mass spectrum provides the molecular weight and a characteristic fragmentation pattern that can be used to locate double bonds and functional groups. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the detection sensitivity and structural information of mass spectrometry. mdpi.comnih.gov It is particularly powerful for analyzing complex mixtures and thermally labile compounds like epoxides and hydroperoxides without derivatization. imrpress.comnih.gov Specific multiple reaction monitoring (MRM) transitions can be used for precise quantification. nih.gov

Table 3: Purification and Characterization Techniques for Synthetic Products This table is interactive. Click on the headers to sort.

Technique Purpose Typical Application/Parameters Reference(s)
Flash Chromatography Crude Purification Silica gel column with hexane/ethyl acetate (B1210297) gradient. ucanr.edu
Reversed-Phase HPLC High-Resolution Purification C18 column with methanol/water/acetic acid mobile phase. lipidmaps.orgmdpi.com
Normal-Phase HPLC Isomer Separation Silica column, useful for separating hydroxylated isomers. researchgate.net
¹H-NMR Spectroscopy Structural Elucidation Analysis of chemical shifts and coupling constants for olefinic and allylic protons. mdpi.com
¹³C-NMR Spectroscopy Structural Confirmation Identification of all carbon signals, including carboxyl and olefinic carbons. google.com
GC-MS Identification & Quantification Analysis of volatile derivatives (e.g., FAMEs, TMS ethers) to determine structure from fragmentation patterns. researchgate.netekb.eg

| LC-MS/MS | Identification & Quantification | Analysis of non-volatile or labile compounds; MRM for sensitive quantification. | imrpress.commdpi.comnih.gov |


Advanced Analytical Methodologies for 8,12 Octadecadienoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of fatty acid analysis, providing the necessary separation power to distinguish between closely related isomers. The choice of chromatographic technique is dictated by the specific analytical goal, whether it is broad profiling, separation of polar metabolites, or high-resolution isomer separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling and Isomer Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a fundamental and widely used technique for the comprehensive analysis of fatty acid profiles. researchgate.netresearcher.life Due to the low volatility of free fatty acids, a derivatization step is essential prior to GC analysis. The most common method is the conversion of fatty acids into their fatty acid methyl esters (FAMEs) through esterification with reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic sodium hydroxide (B78521). aocs.orginteresjournals.org

The separation of different FAME isomers, including positional and geometric isomers of octadecadienoic acid, is highly dependent on the gas chromatograph's capillary column. High-polarity stationary phases, such as those containing cyanopropyl siloxane (e.g., CP-Sil 88, SP-2560, TC-70), are required for effective resolution. interesjournals.orgdss.go.thresearchgate.net Extremely polar ionic liquid-based columns (e.g., SLB-IL111) have also demonstrated superior performance in separating geometric isomers of octadecadienoic acid. researcher.life

While GC provides excellent separation, standard electron ionization mass spectrometry (EI-MS) of FAMEs is often insufficient to definitively determine the exact position of double bonds, as the fragmentation patterns are very similar among positional isomers. To overcome this, fatty acids can be converted to more diagnostic derivatives, such as picolinyl esters or 4,4-dimethyloxazoline (DMOX) derivatives, which yield characteristic fragments upon MS analysis that allow for unambiguous double bond localization. mpg.de

Table 1: Exemplary GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis This table provides a summary of typical conditions and is not an exhaustive list.

Parameter Condition Source(s)
Column Type Highly Polar Capillary
CP-Sil 88 (100 m x 0.25 mm, 0.2 µm film) interesjournals.org
TR-5MS (30 m x 0.25 mm, 0.25 µm film) researchgate.net
SLB-IL111 (30 m x 0.25 mm, 0.2 µm film) researcher.life
Carrier Gas Helium researcher.lifeinteresjournals.org
Injector Temp. 250 °C researcher.lifeinteresjournals.org
Detector Temp. 250 °C interesjournals.org
Ionization Mode Electron Impact (EI, 70 eV) researcher.life
Temperature Program Isothermal (e.g., 190 °C) or Gradient Ramp researchgate.netinteresjournals.org

High-Performance Liquid Chromatography (HPLC) for Separation of Polar Metabolites

High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of more polar metabolites of 8,12-octadecadienoic acid, such as its hydroxylated (HODE) and oxidized (oxo-ODE) derivatives. cdnsciencepub.comnih.govresearchgate.netresearchgate.net These oxygenated metabolites are often implicated in various biological processes and require methods sensitive enough for their detection in complex matrices like plasma. researchgate.net

Reversed-phase HPLC is commonly employed for these separations, using columns such as C18. cdnsciencepub.com The mobile phase typically consists of a mixture of water, acetonitrile, and an acid like acetic or formic acid, run in a gradient mode to effectively separate compounds with varying polarities. researchgate.net

For the separation of stereoisomers (enantiomers) of polar metabolites, chiral chromatography is essential. science-softcon.de This can be achieved through two main approaches: direct methods using a chiral stationary phase (CSP) or indirect methods where the analyte is derivatized with a chiral agent to form diastereomers that can be separated on a standard achiral column. science-softcon.de LC-MS/MS methods provide high sensitivity and specificity, with detection limits for some oxidized metabolites reaching the parts-per-billion (ppb) range. researchgate.net

Silver Ion Chromatography for Isomer Resolution

Silver ion chromatography (Ag⁺-HPLC) is an exceptionally powerful technique for the separation of unsaturated fatty acid isomers, including the positional and geometric isomers of this compound. nih.govnist.gov The separation mechanism is based on the formation of reversible charge-transfer complexes between the silver ions (Ag⁺) immobilized on the stationary phase (often a silica-based ion-exchange column) and the π-electrons of the double bonds in the fatty acid molecules. aocs.org

The strength of this interaction depends on the number, position, and configuration of the double bonds. This allows for remarkable separations that are often unattainable by other methods. nih.gov Generally, in Ag⁺-HPLC, trans isomers elute before their corresponding cis isomers because cis double bonds, being less sterically hindered, can interact more strongly with the silver ions. nih.govnist.gov The technique can effectively separate FAMEs into groups based on their degree of unsaturation and the geometry of their double bonds (e.g., trans,trans isomers eluting before cis,trans, which elute before cis,cis isomers). nih.gov

Ag⁺-HPLC is frequently used as a pre-fractionation or purification step to isolate specific isomers or groups of isomers from a complex mixture. researchgate.net These isolated fractions can then be subjected to further analysis, such as GC-MS, for definitive identification and quantification. researchgate.netnih.gov

Spectroscopic Characterization (NMR, IR, UV-Vis)

Spectroscopic methods provide detailed structural information about the this compound molecule, complementing the separation data obtained from chromatography.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of fatty acid isomers. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each atom.

For a non-conjugated diene like this compound methyl ester, the ¹H-NMR spectrum exhibits characteristic signals that distinguish it from conjugated isomers. A key feature is the signal for the bis-allylic protons (the -CH₂- group located between the two double bonds, at C-10), which typically appears as a triplet around 2.8 ppm. aocs.org The olefinic protons (-CH=CH-) appear in the region of 5.3-5.4 ppm. aocs.org

¹³C-NMR spectroscopy provides complementary information. The carbons of the double bonds (C-8, C-9, C-12, C-13) resonate in the olefinic region (~125-135 ppm), while the carboxyl carbon appears significantly downfield (~174 ppm for the methyl ester). A ¹³C-NMR spectrum for this compound is available in public databases. nih.gov By analyzing the precise chemical shifts and coupling constants, particularly from advanced 2D-NMR experiments (like COSY and HMQC), the exact positions of the double bonds and their stereochemistry (cis or trans) can be determined.

Table 2: Characteristic NMR Signals for Non-Conjugated Octadecadienoic Acid Esters Chemical shifts (δ) are approximate and can vary based on solvent and specific isomer geometry.

Nucleus Functional Group Approximate Chemical Shift (δ) Source(s)
¹H Olefinic Protons (-CH=CH-) 5.3 - 5.4 ppm researchgate.netaocs.org
Bis-allylic Protons (-CH=CH-CH₂ -CH=CH-) ~2.8 ppm aocs.org
Allylic Protons (-CH₂ -CH=CH-) ~2.05 ppm aocs.org
Ester Methyl Protons (-COOCH₃) ~3.6 ppm nih.gov
Terminal Methyl Protons (-CH₃) ~0.9 ppm aocs.org
¹³C Carbonyl Carbon (-C =O) ~174 ppm nih.gov
Olefinic Carbons (-C H=C H-) ~125 - 135 ppm nih.govresearchgate.net
Bis-allylic Carbon (-CH=CH-C H₂-CH=CH-) ~25.6 ppm nist.gov

Mass Spectrometry (MS) Applications in Identification and Quantification

Mass spectrometry (MS) has become an indispensable tool for the analysis of fatty acids, including this compound and its various isomers. This powerful technique offers high sensitivity and selectivity, enabling both the identification and precise quantification of these molecules in complex biological samples. In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). For fatty acids, soft ionization techniques like Electrospray Ionization (ESI) are commonly employed, which typically generate deprotonated molecules [M-H]⁻ in negative ion mode. rsc.org

The fragmentation patterns produced by MS provide structural information. Electron ionization (EI), a hard ionization method often used with Gas Chromatography (GC-MS), produces extensive fragmentation that can be used for library matching. jeol.com However, soft ionization methods coupled with high-resolution mass spectrometry can provide accurate mass measurements for molecular ions, aiding in the definitive identification of compounds. jeol.com For hydroxylated fatty acids, analysis of the fragments can help determine the positions of the hydroxyl groups. nih.gov

Tandem Mass Spectrometry (LC-MS/MS) for Targeted Lipidomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier methodology for the targeted analysis of lipids, offering enhanced specificity and sensitivity compared to single-stage MS. scispace.com This technique couples the separation power of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the detection capabilities of tandem mass spectrometry. lipidmaps.orglcms.cz The chromatography step is crucial for separating isomeric compounds, such as different positional isomers of hydroxy-octadecadienoic acids (HODEs), which may have identical mass-to-charge ratios. scispace.comlipidmaps.org

In a typical LC-MS/MS workflow for targeted lipidomics, specific lipid molecules are monitored using Multiple Reaction Monitoring (MRM). lcms.czjsbms.jp This involves selecting a specific precursor ion (the molecular ion of the target analyte) in the first quadrupole of the mass spectrometer, subjecting it to collision-induced dissociation (CID), and then monitoring for a specific, characteristic product ion in the third quadrupole. jsbms.jp This high specificity allows for accurate quantification even in complex matrices. For instance, although 9-HODE and 13-HODE have nearly identical retention times and precursor ions, they can be quantified using their specific product ions (m/z 171 for 9-HODE and m/z 195 for 13-HODE). lipidmaps.org

Methodologies have been developed for the simultaneous analysis of dozens of these bioactive lipids. scispace.commdpi.com These methods are validated for linearity, recovery, and sensitivity, with limits of detection often in the picogram range. scispace.com

Table 1: Example LC-MS/MS Parameters for Linoleic Acid-Derived Metabolites

This table illustrates typical mass spectrometry parameters used for the analysis of oxidized linoleic acid metabolites in Multiple Reaction Monitoring (MRM) mode. The specific transitions (precursor ion -> product ion) allow for highly selective quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
9-hydroxy-(10E,12Z)-octadecadienoic acid (9-HODE)295.2171.011.12
13-hydroxy-(9Z,11E)-octadecadienoic acid (13-HODE)295.2195.011.12
9-oxo-(10E,12Z)-octadecadienoic acid (9-OxoODE)293.2151.011.23
9,10-Dihydroxy-12-octadecenoic acid (9,10-DiHOME)313.2201.08.87
9,12,13-trihydroxy-10(E)-octadecenoic acid (9,12,13-TriHOME)329.2227.06.84

Data adapted from a study on linoleic acid oxides in beverages. mdpi.com

Application in Metabolomics and Lipidomics Studies

The analytical power of LC-MS/MS is leveraged in large-scale metabolomics and lipidomics studies to profile a wide array of lipids simultaneously, providing a snapshot of the metabolic state of a biological system. lcms.czmdpi.com These approaches are critical for understanding the role of fatty acid metabolites, including derivatives of this compound, in health and disease. lcms.cz

For example, a metabolomics approach was used to investigate the plasma response of oxidized linoleic acid metabolites (OXLAMs) to prolonged physical exercise. nih.gov In a study involving trained cyclists, plasma levels of 9-HODE and 13-HODE were found to increase significantly (3.1-fold) immediately after a 75-km cycling trial. nih.gov The study used a combination of gas chromatography-mass spectrometry (GC-MS) and LC-MS to achieve a global metabolomic profile. nih.gov The increase in these HODEs was positively correlated with markers of oxidative stress (F2-isoprostanes) and with levels of linoleate (B1235992) and other fatty acids in its conversion pathway, supporting the use of these metabolites as biomarkers for exercise-induced oxidative stress. nih.gov

In another application, LC-MS/MS-based lipidomics was employed to comprehensively analyze fatty acid metabolites produced by gut microbiota. jsbms.jpresearchgate.net This research developed a targeted method to quantify 45 different C18 fatty acid metabolites, demonstrating that gut bacteria can metabolize polyunsaturated fatty acids into a variety of functional fatty acids, including hydroxy and oxo fatty acids. jsbms.jpresearchgate.net Such studies are crucial for elucidating the complex interactions between diet, gut microbes, and host metabolism.

Advanced Techniques for Isotopic Tracer Studies

Isotopic tracer studies represent a powerful advanced methodology for investigating the dynamics of fatty acid metabolism in vivo. These studies utilize molecules labeled with stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), to trace the metabolic fate of a specific compound through biological pathways. researchgate.netannualreviews.org Stable isotopes are naturally present at low abundances, so administering a compound enriched with a stable isotope allows researchers to distinguish the tracer from the endogenous pool of the compound. annualreviews.org

The core of this technique involves administering the labeled fatty acid or its precursor to a subject, collecting biological samples (like plasma or tissues) over time, and using mass spectrometry to measure the isotopic enrichment in the parent compound and its downstream metabolites. researchgate.netnih.gov This approach provides definitive answers about metabolic conversions, such as the conversion of linoleic acid to arachidonic acid. jst.go.jp

For example, mixtures of triglycerides containing deuterium-labeled fatty acids, including cis-9,cis-12-octadecadienoic acid (linoleic acid), have been fed to human subjects to study their relative metabolism. researchgate.net By analyzing plasma lipid classes with GC-MS, researchers can track the incorporation and turnover of each specific fatty acid into different lipid pools. researchgate.net This methodology has been used to demonstrate that fatty acids at different positions on the triglyceride backbone are essentially metabolically equivalent. jst.go.jp More recent methods utilize oral gavage for tracer delivery in animal models, which is minimally invasive and mimics physiological absorption. nih.gov

Structure Activity Relationship Sar Studies of 8,12 Octadecadienoic Acid and Its Analogues

Elucidation of Molecular Determinants for Biological Functions (Non-Clinical)

The specific arrangement of atoms and chemical bonds within 8,12-octadecadienoic acid is fundamental to its biological effects. The locations of the double bonds at the 8th and 12th carbon positions are primary determinants of how this fatty acid interacts with cellular components. The geometry of these double bonds, whether cis or trans, further dictates the molecule's three-dimensional shape, which in turn influences its ability to bind to enzymes and receptors.

Non-clinical research indicates that the entire length of the 18-carbon chain, coupled with the precise positioning of the two double bonds, creates a unique structural motif. This motif is recognized by specific biological targets. For instance, the spatial orientation of the double bonds affects the molecule's fit within the active sites of enzymes involved in lipid signaling pathways, such as lipoxygenases and cyclooxygenases. acs.org These enzymes are known to metabolize polyunsaturated fatty acids into a variety of signaling molecules. acs.org The metabolism of 18-carbon fatty acids like this compound can lead to the formation of a class of signaling molecules known as octadecanoids. portlandpress.comnih.gov

Design and Synthesis of Chemically Modified Analogues for SAR Probing

To systematically investigate the structure-activity relationship (SAR) of this compound, scientists design and create structurally similar molecules, or analogues. nih.gov These synthetic efforts are crucial for pinpointing which molecular features are essential for its biological activity. Modifications can include altering the location or stereochemistry of the double bonds, changing the carboxylic acid functional group, or adjusting the length of the carbon chain.

A key strategy in SAR studies involves the synthesis of various isomers and derivatives to observe how these changes impact biological outcomes. For example, studies have explored the effects of replacing unsaturated fatty acids with their saturated counterparts or introducing different functional groups to the fatty acid backbone. nih.gov In one study, analogues of 9,12-octadecadienoic acid (linoleic acid) were synthesized to probe their activity as Toll-like receptor 2 (TLR2) agonists. nih.gov This research, while not directly on the 8,12-isomer, highlights the common methodologies used in the field, such as modifying the terminal ester group to prevent unwanted side reactions during synthesis. nih.gov The insights gained from how these modifications alter biological activity help to build a comprehensive SAR model. nih.gov

Computational Approaches (e.g., Molecular Docking) to Predict Receptor Interactions

Computational techniques, especially molecular docking, are powerful tools for predicting the interactions between small molecules like this compound and their protein targets. intjmorphol.comnih.gov These in silico methods model the binding of a ligand to a receptor, providing valuable information about the potential binding affinity and the specific interactions that stabilize the complex. intjmorphol.comnih.gov

Molecular docking simulations can help to identify key amino acid residues within a receptor's binding site that form hydrogen bonds or have hydrophobic interactions with the fatty acid. For example, a study investigating the interaction of a derivative of 9,12-octadecadienoic acid with an orphan nuclear receptor used molecular docking to predict potential binding sites and interactions. rjptonline.org The results of such studies can guide the design of new analogues with improved binding characteristics. researchgate.net These computational predictions are a crucial first step in the drug discovery process, allowing for the screening of large numbers of compounds and the prioritization of candidates for further experimental testing. intjmorphol.comnih.govscielo.br

Table 1: Predicted Interactions of an Octadecadienoic Acid Derivative with an Orphan Nuclear Receptor

Interacting Atom of LigandInteracting Residue of ReceptorBond Length (Å)
O20ASN-2582.3
O25ASN-2582.9
H62ASP-3282.7

Data sourced from a molecular docking study on 9,12-Octadecadienoic acid (Z,Z)-, 2,3-dihydroxypropyl ester. rjptonline.org

Comparative Analysis of Isomeric Forms and Their Differential Biological Activities

The various isomers of octadecadienoic acid can exhibit remarkably different biological activities. This highlights the importance of the precise molecular structure. Isomers can differ in the position of their double bonds (positional isomers) or in the spatial arrangement around the double bonds (geometric isomers, i.e., cis vs. trans).

For instance, a comparative study of hydroxyoctadecadienoic acid (HODE) isomers, which are oxidized derivatives of linoleic acid (9,12-octadecadienoic acid), revealed that different isomers have varying abilities to activate the peroxisome proliferator-activated receptor γ (PPARγ). portlandpress.com While all tested HODE isomers could bind to the PPARγ ligand-binding domain, their efficacy as agonists differed significantly. portlandpress.com Specifically, the study found that 9-(E,E)-HODE tended to decrease the expression of a PPARγ target gene, whereas other isomers acted as agonists. portlandpress.com

Similarly, research comparing conjugated linolenic acids (cLNA), which are isomers of octadecatrienoic acid, showed that different isomers have distinct inhibitory effects on cyclooxygenase (COX) enzymes. nih.gov Jacaric acid (8Z,10E,12Z-18:3) and its 12E isomer were found to be strong inhibitors of COX-1, while having a much weaker effect on COX-2. nih.gov These findings underscore that even subtle changes in the position or geometry of double bonds can lead to profound differences in biological function, providing a rationale for the unique activities of this compound compared to its other isomers.

Table 2: Comparison of Inhibitory Activity of Selected Octadecatrienoic Acid Isomers on COX Enzymes

CompoundInhibition of COX-1Inhibition of COX-2
Jacaric acid (8Z,10E,12Z-18:3)~73%~30%
8Z,10E,12E-18:3~80%<30%

Data reflects inhibition at a 10 μM concentration. nih.gov

Biotechnological and Industrial Applications of 8,12 Octadecadienoic Acid Non Medical/non Dosage

Utilization as a Biochemical Precursor in Organic Synthesis

The reactivity of the double bonds in octadecadienoic acid isomers allows them to serve as versatile starting materials in organic and biochemical synthesis. Microorganisms can be harnessed to convert these fatty acids into more complex, functionalized molecules. For instance, microbial transformations of the related isomer, linoleic acid (9,12-octadecadienoic acid), yield a variety of oxygenated fatty acids. nhri.org.tw These bioconversion processes can introduce hydroxyl (-OH) or epoxy groups, creating derivatives such as 10-hydroxy-12(Z)-octadecenoic acid and 12,13-epoxy-9-octadecenoic acid. nhri.org.tw

These synthesized derivatives are not merely laboratory curiosities; they are valuable intermediates for producing specialty chemicals. nhri.org.tw Furthermore, the carboxyl group of the acid can be readily esterified to produce derivatives like aliphatic and aromatic esters. Researchers have synthesized various ester derivatives, such as 3-Nitrophenyl octadeca-9,12-dienoate and Benzyl octadeca-9,12-dienoate, to explore their chemical properties and potential applications. researchgate.net This demonstrates the role of the basic octadecadienoic acid structure as a foundational scaffold for creating a diverse range of chemical compounds.

Role in Material Science and Polymer Chemistry

In the realm of material science, the most significant industrial application of C18 unsaturated fatty acids like 8,12-octadecadienoic acid is in the production of dimer acids. ataman-chemicals.com Dimer acids are C36 dicarboxylic acids formed by the dimerization of two C18 unsaturated fatty acid molecules at high temperatures, often through a Diels-Alder cycloaddition reaction. ataman-chemicals.com The resulting dimer is a larger molecule with two carboxylic acid functional groups, making it an ideal monomer for polymerization reactions. ataman-chemicals.com These dimer acids are typically viscous, transparent, light-yellow liquids. ataman-chemicals.com

The primary use of dimer acids is in the synthesis of polyamide resins. ataman-chemicals.commade-in-china.com Through a process called polycondensation, dimer acids are reacted with various amines (like ethylenediamine) to form long-chain polymers known as polyamides. ataman-chemicals.com

These polyamide resins are the cornerstone of many high-performance adhesives, particularly hot melt adhesives. ataman-chemicals.commade-in-china.comgoogle.com Hot melt adhesives are 100% solid thermoplastic materials that are applied in a molten state and form a strong bond upon cooling. 3m.com.my The polyamide resins derived from dimer acids provide excellent thermal stability, flexibility, and adhesion, making them suitable for demanding applications in electronics, packaging, and assembly. researchgate.net The properties of the final adhesive, such as viscosity and hardness, can be tailored by carefully selecting the co-monomers and controlling the polymer's molecular weight. researchgate.net

The unique amphiphilic structure of dimer acids, possessing both long hydrocarbon chains and polar carboxylic acid groups, makes them effective precursors for lubricants and surfactants. ataman-chemicals.com Vegetable oil-based biolubricants are gaining traction as environmentally friendly alternatives to petroleum-based products due to their biodegradability, high viscosity index, and superior lubricity. nih.govstle.org

Research has identified various isomers of octadecadienoic acid as key components in bio-lubricants formulated from plant oils such as neem oil and jatropha oil. esn.ac.lkresearchgate.netresearchgate.net For example, analysis of a bio-lubricant from neem oil revealed the presence of 12-Octadecadienoic acid (Z, Z). esn.ac.lk The fatty acid composition is crucial as it dictates the physical properties of the lubricant, including its viscosity and pour point. researchgate.net Similarly, the structure of octadecadienoic acid derivatives can be harnessed to create surfactants, which are used as emulsifiers and cleaning agents.

Synthesis of Polyamide Resins and Hot Melt Adhesives

Potential in Renewable Resource Exploitation and Biofuel Development

As the world seeks sustainable alternatives to fossil fuels, lipids from microbial and algal sources have emerged as a promising feedstock for biodiesel production. scielo.org.mx Biodiesel is composed of fatty acid methyl esters (FAMEs), which are produced via the transesterification of triacylglycerides. nih.gov

Studies have shown that various isomers of octadecadienoic acid are significant components of the lipids accumulated by certain fungi and microalgae, making them valuable for biofuel applications. nih.govmdpi.com For instance, gas chromatography-mass spectrometry (GC-MS) analysis of lipids from Aspergillus fumigatus isolates identified 8,11-octadecadienoic acid and 9,12-octadecadienoic acid as major fatty acids, with some strains containing amounts as high as 36-47%. nih.gov Similarly, the long-term storage stability of biodiesel is influenced by its fatty acid profile, with the degradation of compounds like 9,12-octadecadienoic acid (Z,Z)-methyl ester being a key indicator of quality. The high concentration of these C18:2 fatty acids in microbial lipids underscores their potential as a renewable resource for producing high-quality biodiesel. nih.gov

Table 2: Summary of Industrial Applications

Application Area Specific Use Key Intermediate/Process
Organic Synthesis Precursor for oxygenated fatty acids Microbial Bioconversion nhri.org.tw
Material Science Synthesis of polyamide resins Dimerization to C36 Dimer Acid ataman-chemicals.com
Adhesives Formulation of hot melt adhesives Polyamide Resins ataman-chemicals.commade-in-china.com
Lubricants Component of bio-based lubricants Esterification of plant oils esn.ac.lkresearchgate.net
Surfactants Production of emulsifying agents Dimerization, other derivatizations

| Renewable Energy | Feedstock for biodiesel | Transesterification of microbial lipids nih.govmdpi.com |

Conclusion and Future Research Trajectories for 8,12 Octadecadienoic Acid

Summary of Current Academic Understanding and Key Findings

The current academic understanding of 8,12-octadecadienoic acid is limited, with significantly less research available compared to its more common isomers, such as 9,12-octadecadienoic acid (linoleic acid). This compound is classified as an unsaturated fatty acid and a lipid molecule. nih.gov Its basic chemical and physical properties have been computed and are available in public databases. nih.gov

The primary finding regarding its natural occurrence is its reported presence in the plant Ilex integra. nih.gov Beyond this, specific research detailing its biological roles, metabolic pathways, or physiological effects is sparse. Much of the related literature focuses on other octadecadienoic acid isomers or their hydroxylated derivatives, such as 10-hydroxy-8,12-octadecadienoic acid and 12-hydroxy-8,10-octadecadienoic acid. hmdb.calarodan.com The study of related compounds, like various isomers of oxo-octadecadienoic acid and hydroxy-octadecadienoic acid, has revealed potential anti-inflammatory and other bioactive properties, but these findings have not been directly attributed to the this compound parent compound. researcher.lifenih.govgsartor.org

Unresolved Questions and Emerging Research Frontiers

The limited body of research on this compound gives rise to numerous unresolved questions, making it an open area for future investigation.

Key Unresolved Questions:

Biological Function: The primary unresolved question is the biological function of this compound. Its roles in cellular metabolism, membrane structure, and cell signaling are unknown.

Natural Occurrence and Distribution: While reported in one plant species, its broader distribution across the plant and animal kingdoms remains to be determined. nih.gov Its presence and concentration in food sources and biological tissues are yet to be quantified.

Metabolic Pathways: The specific enzymatic pathways involved in the synthesis and degradation of this compound have not been elucidated.

Bioactivity: Unlike its isomers, it is unknown whether this compound possesses any significant anti-inflammatory, antimicrobial, or other therapeutic properties. nih.govresearchgate.net

Emerging Research Frontiers:

Metabolomic Profiling: A major frontier is the use of advanced lipidomic techniques to screen for the presence of this compound in various biological samples. This could reveal correlations between its levels and specific physiological or pathological states.

Investigation of Bioactivity: Drawing parallels from other octadecadienoic acid isomers, an emerging area of research would be to synthesize this compound and screen it for various biological activities, including its potential as an anti-inflammatory or antimicrobial agent.

Enzymatic Synthesis Studies: Research into fatty acid metabolism could explore the potential for specific desaturases or other enzymes to produce the unique 8,12 double bond configuration, shedding light on its biosynthesis.

Methodological Advancements and Their Impact on Future Research Directions

Future research into this compound will be heavily reliant on sophisticated analytical methodologies developed for lipidomics. These advancements are critical for overcoming the challenges of identifying and quantifying a specific, low-abundance isomer within a complex mixture of similar fatty acids.

Key Methodological Advancements:

Sample Extraction: Modern lipid extraction techniques have evolved beyond the classical Folch and Bligh and Dyer methods, which are laborious and use significant solvent volumes. sciforschenonline.org The Matyash method, using methyl tert-butyl ether (MTBE), offers an alternative where lipids are collected in the upper organic phase, simplifying sample handling. mdpi.com Solid-phase extraction (SPE) is increasingly used for targeted and selective extraction of specific lipid groups, which would be crucial for isolating this compound from complex biological matrices. sciforschenonline.orgmdpi.com

Chromatographic Separation: Gas chromatography (GC) is the most widely used technique for identifying and quantifying fatty acids. mdpi.com To improve the physical properties of long-chain fatty acids for GC analysis, they are typically converted to fatty acid methyl esters (FAMEs) through derivatization. nih.gov The use of high-resolution capillary columns, such as those made of cyanosilicone, is essential for separating closely related isomers. sciforschenonline.org For enhanced separation, ultra-high-performance liquid chromatography (UHPLC) is also a powerful tool. mdpi.com

Detection and Quantification: Mass spectrometry (MS), particularly when coupled with GC (GC-MS) or LC (LC-MS), has become the dominant and preferred method for fatty acid analysis due to its exceptional sensitivity, resolution, and molecular specificity. mdpi.comnih.gov Advanced MS-based approaches enable both targeted analysis, focusing on specific known lipids, and untargeted (global) lipidomics to profile an entire lipidome. mdpi.com This allows for the accurate detection and quantification of trace amounts of fatty acids in complex samples. nih.gov

Impact on Future Research:

These methodological advancements are pivotal for addressing the unresolved questions about this compound. The high sensitivity of LC-MS/MS and GC-MS can confirm the presence and accurately measure the concentration of this specific isomer in various tissues and organisms. researcher.lifenih.gov This will enable researchers to move beyond basic identification and investigate its metabolic pathways, its potential role as a biomarker for disease, and its physiological functions, thereby paving the way for a comprehensive understanding of this currently obscure fatty acid.

Q & A

Q. Tables for Reference

GC-MS Peaks for this compound in Martynia annua Extract
Compound
----------------------------
8,11-Octadecadienoic acid methyl ester
9,12-Octadecadienoic acid ([Z,Z]-)
9,12-Octadecadienoic acid 2,3-dihydroxypropyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.